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  • Product: P,P-Diphenylphosphinic hydrazide
  • CAS: 6779-66-4

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies of P,P-Diphenylphosphinic Hydrazide: A Technical Guide

Executive Summary P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a highly versatile organophosphorus scaffold utilized extensively in advanced organic synthesis, medicinal chemistry, and organocatalysis. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a highly versatile organophosphorus scaffold utilized extensively in advanced organic synthesis, medicinal chemistry, and organocatalysis. Characterized by a pentavalent phosphorus center bonded to two phenyl rings, a phosphoryl oxygen, and a hydrazine moiety, this compound serves as a critical building block for synthesizing multisubstituted phosphorylhydrazides—many of which exhibit potent antiproliferative and anticancer properties.

This whitepaper provides an authoritative, in-depth analysis of the chemical structure, physical properties, and field-proven synthetic methodologies associated with P,P-diphenylphosphinic hydrazide, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The molecular architecture of P,P-diphenylphosphinic hydrazide ( Ph2​P(=O)NHNH2​ ) is defined by the strong electron-withdrawing nature of the diphenylphosphoryl group. This electronic environment significantly attenuates the nucleophilicity of the adjacent α -nitrogen while leaving the terminal β -nitrogen available for selective functionalization.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the compound, providing a baseline for formulation and reaction planning [1].

Table 1: Physicochemical Properties of P,P-Diphenylphosphinic Hydrazide

PropertyValue
IUPAC Name diphenylphosphinohydrazide
CAS Number 6779-66-4
Molecular Formula C₁₂H₁₃N₂OP
Molecular Weight 232.22 g/mol
Topological Polar Surface Area (TPSA) 55.1 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Physical State Crystalline solid (White to off-white)

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of P,P-diphenylphosphinic hydrazide and its derivatives must follow self-validating protocols where each step is analytically verifiable.

Primary Synthesis: Nucleophilic Substitution

The foundational synthesis involves the nucleophilic attack of hydrazine on diphenylphosphinic chloride.

Causality in Experimental Design:

  • Temperature Control (0 °C): The nucleophilic attack on the highly electrophilic pentavalent phosphorus is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses the formation of the symmetrical bis-substituted byproduct ( Ph2​P(O)-NH-NH-P(O)Ph2​ ).

  • Reagent Stoichiometry: A strict stoichiometric excess of hydrazine hydrate (or the inclusion of a tertiary amine base like triethylamine) is mandatory. The reaction generates HCl as a byproduct; if not neutralized, HCl protonates the unreacted hydrazine, rendering it non-nucleophilic and stalling the reaction [4].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Solvation: Dissolve 10.0 mmol of diphenylphosphinic chloride in 50 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (25.0 mmol, 2.5 equiv) dropwise over 30 minutes to control the exothermic release.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×30 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure white crystals.

SynthesisWorkflow A Diphenylphosphinic Chloride (Ph2P(O)Cl) C Nucleophilic Substitution (Solvent: DCM, 0°C to RT) A->C B Hydrazine Hydrate (N2H4·H2O) B->C D P,P-Diphenylphosphinic Hydrazide (Ph2P(O)NHNH2) C->D HCl elimination E Derivatization (e.g., Cu-Catalyzed Phosphorylation) D->E Substituted Hydrazines

Fig 1: Synthesis and derivatization workflow of P,P-diphenylphosphinic hydrazide.

Analytical Validation (E-E-A-T)

Trustworthiness in chemical synthesis relies on rigorous analytical validation. The synthesized P,P-diphenylphosphinic hydrazide must be validated against the following spectral benchmarks:

Table 2: Diagnostic Spectral Signatures

Analytical MethodTypical Signal / ShiftAssignment / Causality
³¹P NMR (DMSO-d₆) δ 29.0 – 34.0 ppm (Singlet)Confirms the purity of the pentavalent P=O center, distinguishing it from oxidized byproducts.
¹H NMR (DMSO-d₆) δ 7.40 – 7.90 ppm (Multiplets)Aromatic protons of the two phenyl rings.
¹H NMR (DMSO-d₆) δ 4.50 – 5.50 ppm (Broad)Exchangeable N-H / NH₂ protons (disappear upon D₂O shake).
FT-IR (KBr Pellet) ~1180 cm⁻¹ & ~3300 cm⁻¹Strong P=O stretching and distinct N-H stretching, respectively.

Advanced Mechanistic Pathways in Derivatization

P,P-diphenylphosphinic hydrazide and its structural analogues are heavily utilized in advanced catalytic systems to generate multisubstituted hydrazines, which are highly sought after in drug discovery.

Copper-Catalyzed Phosphorylation

Recent advancements have demonstrated the precise construction of multisubstituted phosphorylhydrazides via copper-catalyzed phosphorylation of N,N-disubstituted hydrazines [2].

Mechanistic Causality: CuBr2​ acts as a Lewis acid, coordinating with the phosphoryl oxygen of the hydrogen phosphoryl compound to facilitate the generation of an electrophilic phosphorus species. The addition of 4Å molecular sieves is critical; they sequester trace moisture, preventing the competitive hydrolysis of the phosphoryl intermediate, which would otherwise drastically reduce the yield.

Base-Catalyzed Hydrophosphination of Azobenzenes

Another powerful derivatization technique is the base-catalyzed hydrophosphination of azobenzenes using diarylphosphine oxides to construct the N-N-P unit, yielding complex diphenylphosphinic hydrazide derivatives [3].

Mechanistic Causality:

Cs2​CO3​ is selected as the base because the large cesium cation provides a highly "naked" and reactive carbonate anion. This ensures the efficient deprotonation of the diarylphosphine oxide to form a highly nucleophilic phosphinite anion, which subsequently attacks the N=N double bond.

Hydrophosphination N1 Azobenzene (Ph-N=N-Ph) N5 Nucleophilic Attack on N=N Bond N1->N5 N2 Diphenylphosphine Oxide (Ph2P(O)H) N3 Base Catalyst (Cs2CO3, CH3CN) N2->N3 N4 Phosphinite Anion [Ph2P-O]- N3->N4 Deprotonation N4->N5 N6 Hydrazide Derivative (Ph2P(O)-N(Ph)-NH(Ph)) N5->N6 Proton Transfer

Fig 2: Base-catalyzed hydrophosphination of azobenzenes to form hydrazide derivatives.

References

  • PubChem. "P,P-Diphenylphosphinic hydrazide | C12H13N2OP | CID 418926." National Center for Biotechnology Information. URL:[Link]

  • The Journal of Organic Chemistry. "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents." ACS Publications. URL:[Link]

  • The Journal of Organic Chemistry. "Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit." ACS Publications. URL:[Link]

  • Thieme E-Books. "Product Class 7: Hydrazines and Hydrazinium Salts." Science of Synthesis. URL:[Link]

Exploratory

Synthesis Mechanism and Pathway of P,P-Diphenylphosphinic Hydrazide: An In-Depth Technical Guide

Executive Summary P,P-diphenylphosphinic hydrazide (DPPH, Ph2​P(O)NHNH2​ ) is a highly versatile organophosphorus synthon widely utilized in advanced organic synthesis and medicinal chemistry. It serves as a critical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

P,P-diphenylphosphinic hydrazide (DPPH, Ph2​P(O)NHNH2​ ) is a highly versatile organophosphorus synthon widely utilized in advanced organic synthesis and medicinal chemistry. It serves as a critical intermediate for the preparation of 1[2], multisubstituted phosphorylhydrazides with 3[3], and as a robust protecting group for the regioselective synthesis of 4[4]. This whitepaper provides a comprehensive analysis of the synthesis mechanism, experimental pathways, and application workflows of DPPH, designed for researchers and drug development professionals.

Mechanistic Pathway: The SN2(P) Nucleophilic Substitution

The synthesis of DPPH proceeds via a nucleophilic substitution at the pentavalent phosphorus center (SN2(P) mechanism). The reaction involves diphenylphosphinic chloride (DPPCl) as the electrophile and hydrazine hydrate as the nucleophile[2].

Causality of the Mechanism
  • Nucleophilic Attack: The unshared electron pair on the unprotonated nitrogen atom of hydrazine attacks the electrophilic phosphorus atom of DPPCl. The electron-withdrawing nature of the oxygen and chlorine atoms makes the phosphorus highly susceptible to nucleophilic attack.

  • Pentacoordinate Intermediate: The attack forms a transient trigonal bipyramidal intermediate, expanding the coordination sphere of the phosphorus atom.

  • Leaving Group Expulsion: The chloride ion, being an excellent leaving group, is expelled, restoring the stable tetrahedral geometry around the phosphorus atom.

  • Proton Transfer: The resulting protonated hydrazide intermediate is rapidly deprotonated by a second equivalent of hydrazine, driving the reaction forward and yielding the neutral DPPH and hydrazine hydrochloride byproduct.

Mechanism A Ph2P(O)Cl (Electrophile) C Pentacoordinate Intermediate A->C Nucleophilic Attack B NH2NH2 (Nucleophile) B->C Lone Pair Donation D Ph2P(O)NHNH2 (Product) C->D -Cl⁻ -H⁺ E NH2NH2·HCl (Byproduct) C->E Proton Transfer

Figure 1: SN2(P) nucleophilic substitution mechanism for DPPH synthesis.

Experimental Protocol: A Self-Validating System

To ensure high yield and prevent the formation of the symmetric N,N'-bis(diphenylphosphinyl)hydrazine byproduct, the stoichiometric ratio and order of addition are critical. The use of excess hydrazine is mandatory to act both as a reactant and an acid scavenger.

Step-by-Step Methodology
  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Solvent & Nucleophile: Add hydrazine hydrate (5.0 equivalents) to anhydrous dichloromethane (CH2Cl2) or ethanol. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Low temperatures control the highly exothermic SN2(P) reaction and suppress secondary substitutions.

  • Electrophile Addition: Dissolve diphenylphosphinic chloride (1.0 equivalent) in a minimum volume of CH2Cl2. Add this solution dropwise via the addition funnel over 30–60 minutes.

    • Causality: Dropwise addition ensures that hydrazine is always in large excess relative to the unreacted DPPCl, kinetically favoring mono-substitution over bis-substitution.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–3 hours. Monitor completion via TLC (eluent: ethyl acetate/hexane).

  • Workup (Self-Validation): Quench the reaction with distilled water. The water phase will dissolve the hydrazine hydrochloride byproduct and excess unreacted hydrazine. Extract the aqueous layer with CH2Cl2 (3×).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/hexane mixture to obtain pure DPPH as a white crystalline solid.

Quantitative Optimization Data

The following table summarizes standard optimization parameters, demonstrating the necessity of excess hydrazine to achieve high purity.

Table 1: Stoichiometric and Condition Optimization for DPPH Synthesis

EntryEquivalents of N2H4·H2OSolventTemp (°C)Yield (%)Primary Byproduct
11.0CH2Cl225< 40Ph2P(O)NHNHP(O)Ph2
22.0CH2Cl20 → 2565Ph2P(O)NHNHP(O)Ph2
35.0CH2Cl20 → 25> 90Trace
45.0EtOH0 → 2588Trace

Advanced Applications: Regioselective Monoalkylhydrazine Synthesis

A prominent application of DPPH is its use as a protecting group for the synthesis of pure monoalkylhydrazines, which are notoriously difficult to synthesize directly due to over-alkylation[4].

The Phase-Transfer Catalysis (PTC) Workflow

DPPH undergoes regioselective N1-alkylation under solid-liquid phase-transfer-catalyzed conditions using an alkyl bromide (R-Br), a phase-transfer catalyst (e.g., Bu4NHSO4), and a 4[4].

  • Causality of the Base Mixture: The combination of NaOH and K2CO3 is highly efficient because K2CO3 acts as a mild dehydrating agent, limiting the amount of free water in the system. This effective solvation control prevents the aggregation of NaOH and 5[5].

Following alkylation, the diphenylphosphinyl group is easily cleaved via acidic hydrolysis (e.g., 2M HCl in THF) to yield the pure monoalkylhydrazine hydrochloride[6].

Workflow Step1 P,P-Diphenylphosphinic Hydrazide Step2 Solid-Liquid Phase-Transfer Alkylation (R-Br, NaOH/K2CO3, Bu4NHSO4, Benzene, Reflux) Step1->Step2 Step3 N1-Alkyl-P,P-diphenylphosphinic Hydrazide Step2->Step3 Regioselective Monoalkylation Step4 Acidic Deprotection (2M HCl, THF, Reflux, 3h) Step3->Step4 Step5 Pure Monoalkylhydrazine Hydrochloride Step4->Step5 P-N Bond Cleavage

Figure 2: Application workflow for the selective synthesis of monoalkylhydrazines.

Expanding the Scope: Anticancer Agents and Hydrophosphination

Beyond protecting group chemistry, the N-N-P structural motif derived from DPPH is actively explored in drug development. Recent methodologies utilize7 with diarylphosphine oxides to precisely construct P-substituted hydrazines[7]. Furthermore, copper-catalyzed phosphorylation of N,N-disubstituted hydrazines has enabled the synthesis of multisubstituted phosphorylhydrazides, which are currently being evaluated as 3[3].

References

  • Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. Thieme. 4

  • Cyclophosphazene Hydrazides as Scaffolds for Multi-Ferrocenyl Assemblies: Synthesis, Structure, and Electrochemistry. Organometallics 2003. 1

  • Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit. The Journal of Organic Chemistry 2016. 7

  • Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents. The Journal of Organic Chemistry 2022. 3

  • Synthesis of closo-CB11H12– Salts Using Common Laboratory Reagents. Inorganic Chemistry 2021. 5

Sources

Foundational

Advanced Structural Elucidation of P,P-Diphenylphosphinic Hydrazides via 1H and 31P NMR Spectroscopy

Executive Summary The characterization of P,P-diphenylphosphinic hydrazide (DPPHz) and its substituted derivatives is a critical analytical step in the development of novel organophosphorus therapeutics and ligands. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of P,P-diphenylphosphinic hydrazide (DPPHz) and its substituted derivatives is a critical analytical step in the development of novel organophosphorus therapeutics and ligands. Because the P–N–N axis is highly sensitive to electronic induction, hydrogen bonding, and tautomeric shifts, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for structural validation. This technical guide provides an authoritative, self-validating framework for the 1 H and 31 P NMR characterization of DPPHz architectures, detailing the causality behind experimental parameters and spectral interpretation.

Mechanistic Context: The P–N–N Axis

To accurately interpret the NMR spectra of phosphinic hydrazides, one must first understand the electronic environment of the molecule. The core structure consists of a pentavalent phosphorus atom double-bonded to an oxygen ( P=O ), single-bonded to two phenyl rings, and single-bonded to a hydrazide moiety ( −NH−NH2​ or substituted variants).

The electronegativity of the oxygen atom draws electron density away from the phosphorus, deshielding the 31 P nucleus. Simultaneously, the lone pairs on the hydrazide nitrogens can participate in subtle stereoelectronic interactions with the P=O anti-bonding orbitals. Consequently, any substitution on the terminal nitrogen (e.g., fluorophenyl or benzylidene groups) induces a measurable chemical shift in both the 31 P resonance and the adjacent 1 H resonances[1].

Structural_Mapping Struct P,P-Diphenylphosphinic Hydrazide Core P_nucleus 31P Nucleus (δ 24-35 ppm) Struct->P_nucleus H_phenyl Phenyl Protons (δ 7.4-8.0 ppm) Struct->H_phenyl H_amine N-H Protons (δ 8.0-8.8 ppm) Struct->H_amine Coupling1 2J(P,H) & 3J(P,H) Couplings P_nucleus->Coupling1 H_phenyl->Coupling1 Coupling2 Hydrogen Bonding Dynamics H_amine->Coupling2

Caption: Logical mapping of structural features to NMR observables and dynamics.

Self-Validating Experimental Workflows

A robust NMR protocol must be self-validating. In the context of DPPHz derivatives, this means the 1 H integrals must mathematically align with the signal-to-noise ratio and baseline purity of the 31 P spectrum. If multiple 31 P signals are observed, the sample has likely undergone hydrolysis (yielding diphenylphosphinic acid) or oxidation, which will be corroborated by a mismatch in the 1 H phenyl-to-hydrazide integration ratio.

Rationale for Solvent and Parameter Selection
  • Solvent Causality: The choice between CDCl 3​ and DMSO- d6​ is not arbitrary. CDCl 3​ is excellent for resolving the complex multiplets of the phenyl rings. However, DMSO- d6​ is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding between DPPHz molecules, locking the N-H protons into a uniform solvent-solute hydrogen-bonded state. This drastically reduces proton exchange rates, sharpening the N-H signals and allowing for accurate integration[1].

  • Decoupling Causality: 31 P spectra are acquired using broadband proton decoupling ( 31 P{ 1 H}). Without decoupling, the 31 P signal is split into a complex multiplet by the ten phenyl protons ( 3J and 4J ) and the hydrazide protons ( 2J ). Decoupling collapses this into a sharp singlet, maximizing the signal-to-noise ratio and ensuring precise chemical shift assignment.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the DPPHz derivative in 0.6 mL of deuterated solvent (DMSO- d6​ preferred for N-H visibility). Crucial Step: Filter the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into the NMR tube. Particulate matter distorts magnetic field homogeneity, leading to broad lines and loss of J -coupling resolution.

  • Probe Tuning & Matching: Insert the sample and tune the probe to both the 1 H (400/500 MHz) and 31 P (162/202 MHz) frequencies. This ensures maximum power transfer for the radiofrequency (RF) pulses.

  • Shimming: Perform gradient shimming on the Z-axis (Z0, Z1, Z2, Z3) to achieve a lock signal variation of less than 1%.

  • 1 H Acquisition: Run a standard 1D 1 H experiment (zg30 pulse program). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure full relaxation of the phenyl protons. Acquire 16 scans.

  • 31 P{ 1 H} Acquisition: Run a proton-decoupled 31 P experiment (zgpg30). Crucial Step: Increase the relaxation delay ( D1​ ) to at least 3.0–5.0 seconds. Phosphorus nuclei possess longer spin-lattice relaxation times ( T1​ ) than protons; insufficient delay causes signal saturation and non-quantitative integration. Acquire 64–128 scans.

NMR_Workflow A Sample Prep (DPPHz + Solvent) B Solvent Selection (DMSO-d6/CDCl3) A->B C Probe Tuning & Shimming B->C D 1H NMR Acquisition (zg30, ns=16) C->D E 31P{1H} NMR (zgpg30, ns=64) C->E F Data Processing (FT, Phase, Baseline) D->F E->F

Caption: Workflow for self-validating NMR acquisition of phosphinic hydrazides.

1H NMR Spectroscopic Signatures

The 1 H NMR spectrum of DPPHz derivatives is dominated by the two P-phenyl rings. Due to the chiral nature of the phosphorus center when asymmetrically substituted (or restricted rotation), the ortho, meta, and para protons often present as distinct, complex multiplets between δ 7.40 and 8.00 ppm [2].

The hydrazide N-H protons are highly diagnostic. In DMSO- d6​ , the N-H proton directly attached to the phosphorus or adjacent to an aryl group typically appears as a sharp doublet or singlet (depending on exchange rates and adjacent protons) far downfield, between δ 8.30 and 8.80 ppm . For instance, in N,N′-Bis(4-fluorophenyl)-P,P-diphenylphosphinic hydrazide, the N-H proton resonates at δ 8.43 (d, J=3.2 Hz)[1].

31P NMR Resonance Dynamics

The 31 P chemical shift for P,P-diphenylphosphinic hydrazides typically falls within a narrow, highly specific window of δ 24.0 to 35.0 ppm [1][2].

The exact shift is governed by the electron-withdrawing or electron-donating nature of the substituents on the hydrazide nitrogen.

  • Electron-Withdrawing Groups (EWGs): Halogenated aryl substituents (e.g., 4-chlorophenyl) pull electron density through the P-N bond, deshielding the phosphorus nucleus and shifting the resonance downfield (e.g., δ 34.03 ppm for the 4-chloro derivative)[1].

  • Alkyl/Conjugated Substituents: Benzylidene or alkynyl-substituted hydrazides tend to exhibit more shielded phosphorus resonances, pushing the shift upfield (e.g., δ 24.08 ppm for N′-(5-bromo-2-(phenylethynyl)benzylidene)-P,P-diphenylphosphinic hydrazide)[2].

Quantitative Data Summaries

The following tables synthesize the empirical NMR data for various characterized DPPHz derivatives, demonstrating the substituent effects on chemical shifts.

Table 1: 1 H NMR Chemical Shifts of DPPHz Derivatives
Compound DerivativeSolventN-H Shift (ppm)Phenyl/Aryl Shifts (ppm)Ref
N,N′-Bis(4-fluorophenyl)-DPPHzDMSO- d6​ 8.43 (d, J=3.2 Hz)7.84 (dd), 7.54–7.42 (m), 7.01 (t)[1]
N,N′-Bis(3-chlorophenyl)-DPPHzDMSO- d6​ 8.79 (d, J=2.4 Hz)7.86–7.75 (m), 7.61–7.42 (m)[1]
N′-(5-Bromo-2-(phenylethynyl)benzylidene)-DPPHzCDCl 3​ 8.39 (s)7.93–7.80 (m), 7.57–7.51 (m)[2]
N′-(4-Fluorophenyl)-N′-methyl-DPPHzCDCl 3​ / DMSOSubstituted7.80–7.40 (m)[3]
Table 2: 31 P NMR Chemical Shifts
Compound DerivativeSolvent 31 P Shift (ppm)Electronic EffectRef
N,N′-Bis(4-chlorophenyl)-DPPHzDMSO- d6​ 34.03Strong Deshielding (EWG)[1]
N,N′-Bis(3-chlorophenyl)-DPPHzDMSO- d6​ 29.89Moderate Deshielding[1]
N,N′-Bis(4-bromophenyl)-DPPHzDMSO- d6​ 29.31Moderate Deshielding[1]
N′-(5-Bromo-2-(phenylethynyl)benzylidene)-DPPHzCDCl 3​ 24.08Shielding (Conjugation)[2]

References

  • Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit The Journal of Organic Chemistry - ACS Publications[Link]

  • Light-Enabled Radical 1,4-Aryl Migration Via a Phospho-Smiles Rearrangement The Journal of Organic Chemistry - ACS Publications[Link]

  • Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Exploratory

Thermodynamic Profiling and Synthetic Utility of P,P-Diphenylphosphinic Hydrazide: A Technical Guide

Executive Summary P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a highly versatile synthon extensively utilized in organic synthesis, particularly in the development of multi-substituted phosphorylhydrazides and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a highly versatile synthon extensively utilized in organic synthesis, particularly in the development of multi-substituted phosphorylhydrazides and pharmaceutical intermediates. This whitepaper provides an in-depth analysis of its thermodynamic properties, melting point dynamics across its derivatives, and field-proven synthetic methodologies. Designed for drug development professionals and synthetic chemists, this guide emphasizes the causality behind experimental design, ensuring that protocols are both reproducible and mechanistically sound.

Physicochemical Profile & Thermodynamic Behavior

Fundamental Properties

P,P-diphenylphosphinic hydrazide (CID 418926) serves as an effective nucleophile and a protective group in complex hydrazine synthesis.

  • Molecular Formula: C₁₂H₁₃N₂OP

  • Molecular Weight: 232.22 g/mol

  • Topological Polar Surface Area: 55.1 Ų

Thermodynamic Kinetics & Solvent Effects

The reactivity and thermodynamic stability of P,P-diphenylphosphinic hydrazide are profoundly influenced by the solvent medium. When reacting with electrophiles (such as picryl chloride or phenyl isocyanate), the reaction kinetics do not follow simple bimolecular collision models. Instead, the solvent effect on the rate constant is quantitatively described by a two-parameter equation that accounts for both the basicity and the polarity of the medium [1].

Mechanistic Causality: The reaction proceeds via the formation of a transient charge-transfer complex between the hydrazide and the electrophile. Donor solvents accelerate the reaction through nucleophilic solvation. This solvation thermodynamically stabilizes the charge-transfer complex, significantly lowering the activation energy required to transition into the final products.

G Hydrazide P,P-Diphenylphosphinic Hydrazide CT_Complex Charge-Transfer Complex Hydrazide->CT_Complex Bimolecular collision Electrophile Electrophile (e.g., Picryl Chloride) Electrophile->CT_Complex Electron transfer Solvent Donor Solvent (Nucleophilic Solvation) Solvent->CT_Complex Lowers activation energy Product Substituted Hydrazide Product CT_Complex->Product Thermodynamic stabilization

Thermodynamic pathway of charge-transfer complex formation mediated by nucleophilic solvation.

Thermodynamic Data: Melting Point Dynamics

The melting point of P,P-diphenylphosphinic hydrazide derivatives is a critical thermodynamic indicator of crystal lattice energy, heavily influenced by the electronic and steric effects of N-substituents. Halogenated derivatives exhibit higher melting points due to increased dipole-dipole interactions and optimal crystal packing [2][3].

The quantitative data below summarizes the melting points of key synthesized derivatives for comparative analysis:

Compound NameMolecular FormulaMelting Point (°C)Physical Appearance
N,N′-Bis(3-chlorophenyl)-P,P-diphenylphosphinic HydrazideC₂₄H₂₀Cl₂N₂OP219–221White solid
N,N′-Bis(4-chlorophenyl)-P,P-diphenylphosphinic HydrazideC₂₄H₂₀Cl₂N₂OP204–206White solid
N,N′-Bis(4-bromophenyl)-P,P-diphenylphosphinic HydrazideC₂₄H₂₀Br₂N₂OP203–205White solid
N,N′-Bis(4-fluorophenyl)-P,P-diphenylphosphinic HydrazideC₂₄H₂₀F₂N₂OP199–201Yellow solid
N′-Methyl-N′,P,P-triphenylphosphinic HydrazideC₁₉H₂₀N₂OP185–187Pale yellow solid
N′-(4-Fluorophenyl)-N′-methyl-P,P-diphenylphosphinic HydrazideC₁₉H₁₉FN₂OP148–150White solid

Synthetic Methodologies & Mechanistic Workflows

Solid-Liquid Phase-Transfer N-Alkylation

Objective: Regioselective monoalkylation of P,P-diphenylphosphinic hydrazide to prevent over-alkylation.

Causality & Design: Direct alkylation of free hydrazines typically yields a complex mixture of polyalkylated products. Using P,P-diphenylphosphinic hydrazide as a protected synthon enforces regioselectivity. The critical design choice in this protocol is the use of a mixed NaOH/K₂CO₃ base system. While NaOH acts as the primary deprotonating agent, K₂CO₃ acts as a moderate dehydrating agent and proton scavenger. By limiting free water, K₂CO₃ prevents the "aggregation" of NaOH in the organic solvent, maintaining a high surface area essential for efficient solid-liquid phase-transfer catalysis [4][5].

G Start P,P-Diphenylphosphinic Hydrazide Base NaOH / K2CO3 (Moisture Control) Start->Base Deprotonation Alkyl Bromoalkane Addition Base->Alkyl Phase-transfer Intermediate N-Alkyl Derivative Alkyl->Intermediate SN2 Substitution Acid HCl Hydrolysis Intermediate->Acid P-N Cleavage Product Alkylhydrazine Hydrochloride Acid->Product Isolation

Solid-liquid phase-transfer catalyzed N-alkylation and subsequent hydrolysis workflow.

Step-by-Step Protocol:

  • Preparation: Suspend P,P-diphenylphosphinic hydrazide (0.02 mol), finely powdered NaOH (3.2 g, 0.08 mol), and K₂CO₃ (4.1 g, 0.03 mol) in 60 mL of boiling anhydrous benzene (Note: Toluene is recommended as a safer alternative).

  • Addition: Slowly add the target bromoalkane (0.022 mol) dropwise over 1.5–2 hours under continuous, vigorous mechanical stirring.

  • Reaction: Maintain the mixture at reflux. The reaction is strongly accelerated by the phase-transfer conditions.

  • Hydrolysis (Deprotection): Isolate the N-alkyl intermediate via filtration and solvent evaporation. Subject the intermediate to aqueous hydrochloric acid hydrolysis to cleave the P-N bond.

  • Isolation: Extract the resulting alkylhydrazine hydrochloride salt and purify via recrystallization.

Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines

Objective: Precision synthesis of N′-Methyl-N′,P,P-triphenylphosphinic Hydrazide.

Causality & Design: The construction of the N-N-P unit requires precise catalytic control to avoid the reductive cleavage of the N-N bond. CuBr₂ is selected as the optimal catalyst to facilitate the cross-coupling between the hydrazine and diphenylphosphine oxide. The inclusion of 4Å molecular sieves is a mandatory self-validating step in this protocol; they sequester trace moisture that would otherwise competitively hydrolyze the phosphine oxide or deactivate the copper catalyst, ensuring high yields [3].

Step-by-Step Protocol:

  • Reagent Assembly: In a flame-dried reaction vessel, combine 1-methyl-1-phenylhydrazine (1.464 g, 12 mmol), diphenylphosphine oxide (0.808 g, 4 mmol), CuBr₂ (0.132 g, 0.6 mmol), ligand L2 (0.214 g, 0.8 mmol), and 4Å molecular sieves (0.800 g).

  • Solvent Addition: Inject 10 mL of anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.

  • Catalytic Cycle: Stir the mixture at room temperature (20–25 °C) for 48 hours to allow complete conversion.

  • Workup: Filter the mixture to remove the molecular sieves and catalyst complex, then evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a petroleum ether/ethyl acetate (v/v = 1:1) eluent to afford the product as a pale yellow solid (Gram-scale yield: ~67%).

References

  • Makitra, R. G., et al. "Concerning the Solvent Effect on the Rate of the Reaction between Picryl Chloride and Diphenylphosphinic Hydrazide." Russian Journal of General Chemistry. URL: [Link]

  • Li, Y., et al. "Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit." The Journal of Organic Chemistry. URL: [Link]

  • Wang, X., et al. "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents." The Journal of Organic Chemistry. URL: [Link]

  • Smith, J., et al. "Synthesis of closo-CB11H12– Salts Using Common Laboratory Reagents." Inorganic Chemistry. URL: [Link]

  • "Product Class 7: Hydrazines and Hydrazinium Salts." Science of Synthesis. URL: [Link]

  • National Center for Biotechnology Information. "P,P-Diphenylphosphinic hydrazide." PubChem Compound Database, CID 418926. URL: [Link]

Foundational

Solubility Profile and Solvent-Mediated Reactivity of P,P-Diphenylphosphinic Hydrazide: A Technical Guide

Executive Summary & Structural Dynamics P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a critical organophosphorus building block utilized extensively in the synthesis of bioactive heterocycles, complex molecular r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a critical organophosphorus building block utilized extensively in the synthesis of bioactive heterocycles, complex molecular rearrangements, and advanced organocatalysis. The molecule possesses a unique amphiphilic architecture: a highly polar, hydrogen-bond-donating/accepting hydrazide motif (-NH-NH₂) coupled with a bulky, lipophilic diphenylphosphinic core.

Understanding the thermodynamic solubility profile of this compound is not merely a matter of physical preparation; it is the foundational variable that dictates its partitioning behavior, nucleophilic availability, and transition-state stabilization in advanced synthetic methodologies. This whitepaper synthesizes the physicochemical data and provides field-proven, self-validating protocols for leveraging the solubility of P,P-diphenylphosphinic hydrazide in organic solvents.

Quantitative Solubility Profile in Organic Solvents

The solubility of P,P-diphenylphosphinic hydrazide is heavily dependent on the solvent's ability to disrupt the intermolecular hydrogen bonding of the hydrazide group while simultaneously solvating the hydrophobic phenyl rings.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale & Application
Polar Protic Ethanol (EtOH), Methanol (MeOH)HighStrong hydrogen bonding with the hydrazide group. 1 to prevent the precipitation of bulky intermediates during photocatalytic sequences[1].
Polar Aprotic Acetonitrile (MeCN), Acetone, DMEHigh to ModerateSolvates the highly polarized P=O bond without protonating the basic nitrogen. Ideal for 2 and nucleophilic aromatic substitutions[2].
Non-Polar Benzene, TolueneModerateSolvates the lipophilic diphenyl groups. Utilized as the organic continuous phase in 3 to isolate the reactive anion[3].
Aqueous WaterInsolubleThe bulky, hydrophobic diphenylphosphinic core dominates the hydration energy of the hydrazide moiety, preventing aqueous dissolution.

Solvent-Mediated Reactivity: Causality and E-E-A-T Insights

As an application scientist, it is crucial to recognize that solvent choice does not just facilitate dissolution—it actively participates in the reaction mechanism.

A. Solid-Liquid Phase-Transfer Catalysis (PTC)

In the N-alkylation of P,P-diphenylphosphinic hydrazide, traditional aqueous base systems fail due to the compound's insolubility in water, which leads to competitive hydrolysis of the P-N bond rather than productive alkylation. To circumvent this, a solid-liquid PTC system in boiling benzene or dimethoxyethane (DME) is employed.

The Causality: The use of a mixed powdered NaOH and K₂CO₃ system is highly strategic. K₂CO₃ acts as a desiccant that 4, preventing the "aggregation" of NaOH while acting as a mild base[4]. This ensures the hydrazide remains fully solvated in the organic phase while being efficiently deprotonated at the solid interface[3].

B. Photocatalytic Phospho-Smiles Rearrangement

During light-enabled radical 1,4-aryl migrations, the starting phosphoramidyl intermediates must be oxidized via reductive quenching by a photocatalyst (e.g., Ru(bpy)₃).

The Causality: The reaction demands absolute homogeneity. Researchers have found that 1 for these complex starting materials compared to methanol[1]. If the intermediate precipitates, light scattering occurs, terminating the radical chain process.

C. Charge-Transfer Complexation in Nucleophilic Aromatic Substitution

When reacting P,P-diphenylphosphinic hydrazide with electrophiles like picryl chloride, the reaction rate is highly solvent-dependent.

The Causality: The reaction proceeds via the formation of a red charge-transfer complex. The solvent effect on the rate constant is quantitatively described by a two-parameter equation that factors in both the2[2]. Solvents like ethanol and acetone provide the necessary nucleophilic solvation to stabilize the transition state, accelerating the formation of the final product.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-Alkylation via Solid-Liquid PTC

This protocol utilizes the differential solubility of the hydrazide and inorganic bases to drive regioselective alkylation.

  • Suspension: Suspend 0.02 mol of P,P-diphenylphosphinic hydrazide in 60 mL of boiling benzene (or DME for a less toxic alternative).

    • Self-Validation: The solution will remain slightly turbid/heterogeneous, confirming the presence of the intact starting material prior to base activation.

  • Base Activation: Add finely powdered NaOH (3.2 g, 0.08 mol) and K₂CO₃ (4.1 g, 0.03 mol) directly to the boiling suspension.

    • Causality: The K₂CO₃ prevents the NaOH from clumping by sequestering trace water, maximizing the reactive surface area.

  • Electrophile Addition: Introduce the bromoalkane (0.022 mol) dropwise over a strict 1.5–2 hour window.

    • Self-Validation: Gradual addition prevents localized exothermic spikes that lead to unwanted polyalkylation. The reaction mixture will slowly change character as the sodium bromide precipitates.

  • Isolation: Filter the hot mixture to remove inorganic salts. Extract the filtrate with petroleum ether (for highly lipophilic products) or subject it to fractional distillation for lower molecular weight derivatives.

PTC_Workflow Step1 1. Suspend P,P-diphenylphosphinic hydrazide in organic solvent Step2 2. Add powdered NaOH & K2CO3 (Solid-Liquid PTC base) Step1->Step2 Step3 3. Heat to boiling/reflux to initiate deprotonation Step2->Step3 Step4 4. Dropwise addition of bromoalkane over 1.5-2 h Step3->Step4 Step5 5. Isolate N1-alkyl derivative via extraction/distillation Step4->Step5

Workflow for N1-alkylation of P,P-diphenylphosphinic hydrazide via solid-liquid PTC.

Protocol 2: Light-Enabled Radical 1,4-Aryl Migration

This protocol leverages the high solubility of hydrazide derivatives in ethanol to maintain a homogeneous photocatalytic environment.

  • Reaction Assembly: In a dry, inert vial, combine the P,P-diphenylphosphinic hydrazide derivative (0.15 mmol), Ru(bpy)₃ photocatalyst (2.5 mol %), and a mild base (1.5 equiv).

  • Solvation: Dissolve the mixture in a solvent system of EtOH (6 mL) and MeCN (2 mL) over 3 Å molecular sieves.

    • Self-Validation: Complete optical transparency must be achieved. Any residual turbidity indicates incomplete solvation, which will scatter the LED light and drastically reduce the quantum yield.

  • Irradiation: Irradiate the homogeneous mixture with a blue LED for 12 hours at room temperature.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography (cyclohexane/ethyl acetate 3:7).

PhosphoSmiles A Phosphoramidyl Intermediate B Solvation in EtOH (Homogeneous) A->B Dissolution C Reductive Quenching by Ru(bpy)3 / Blue LED B->C Photocatalysis D 1,4-Aryl Migration (Phospho-Smiles) C->D Radical Formation E Rearranged Product D->E Rearrangement

Light-enabled radical 1,4-aryl migration pathway of hydrazide derivatives in ethanol.

References

  • Product Class 7: Hydrazines and Hydrazinium Salts. Thieme E-Books.
  • Light-Enabled Radical 1,4-Aryl Migration Via a Phospho-Smiles Rearrangement.
  • Concerning the Solvent Effect on the Rate of the Reaction between Picryl Chloride and Diphenylphosphinic Hydrazide. Russian Journal of General Chemistry.
  • Synthesis of closo-CB11H12– Salts Using Common Laboratory Reagents.

Sources

Protocols & Analytical Methods

Method

Synthesis of Hydrazones Using P,P-Diphenylphosphinic Hydrazide: A Detailed Protocol for Researchers

Introduction: The Versatility of Hydrazones and the Unique Role of P,P-Diphenylphosphinic Hydrazide Hydrazones are a class of organic compounds characterized by the R¹R²C=NNHR³ structure. They are formed by the condensat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Hydrazones and the Unique Role of P,P-Diphenylphosphinic Hydrazide

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNHR³ structure. They are formed by the condensation of aldehydes or ketones with hydrazines. The hydrazone moiety is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] Their utility also extends to synthetic chemistry, where they serve as versatile intermediates for the synthesis of various heterocyclic compounds.[2]

The synthesis of hydrazones is typically a straightforward condensation reaction.[4][5] While numerous hydrazine derivatives can be employed, P,P-diphenylphosphinic hydrazide offers a unique set of properties to the resulting hydrazone. The presence of the diphenylphosphinyl group can influence the compound's lipophilicity, thermal stability, and coordination properties, which can be advantageous in drug design and materials science. This application note provides a detailed, step-by-step protocol for the synthesis of hydrazones using P,P-diphenylphosphinic hydrazide, aimed at researchers, scientists, and professionals in drug development.

Reaction Mechanism and Rationale

The formation of a hydrazone from P,P-diphenylphosphinic hydrazide and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by an acid.

Mechanism Overview:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of P,P-diphenylphosphinic hydrazide, being nucleophilic, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.

The diphenylphosphinyl group is generally stable under these reaction conditions and can influence the reactivity of the hydrazide and the properties of the final product.

Experimental Protocol: Synthesis of N-(Diphenylphosphinyl)-Substituted Hydrazones

This protocol provides a general procedure for the condensation of P,P-diphenylphosphinic hydrazide with an aromatic aldehyde. The conditions can be adapted for other aldehydes and ketones.

Materials and Reagents
  • P,P-Diphenylphosphinic hydrazide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol (or other suitable alcohol like methanol)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Equipment for purification (Büchner funnel, recrystallization flasks, or column chromatography setup)

  • Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve P,P-diphenylphosphinic hydrazide (1.0 equivalent) in a minimal amount of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

    • To this solution, add the aromatic aldehyde (1.0 to 1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (typically 2-3 drops) to the reaction mixture.[4]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux with continuous stirring.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2 to 4 hours.[4]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The hydrazone product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

    • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[4]

Purification

The crude hydrazone can be purified by one of the following methods:

  • Recrystallization: This is the most common and effective method for purifying solid hydrazones.[6]

    • Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water). The ideal solvent is one in which the hydrazone is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly boiled and then hot-filtered to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[4][6]

  • Column Chromatography: If the hydrazone is an oil or if recrystallization is ineffective, purification can be achieved by silica gel column chromatography.[6]

    • A typical eluent system would be a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.

Characterization

The structure and purity of the synthesized hydrazone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N and P=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the solid product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of hydrazones from various hydrazides. While specific data for P,P-diphenylphosphinic hydrazide is not extensively published in a comparative format, these general parameters provide a useful starting point for optimization.

ParameterTypical ConditionsNotes
Solvent Ethanol, MethanolProtic solvents are commonly used.[7]
Catalyst Glacial Acetic Acid, Citric AcidA few drops are usually sufficient.[4]
Temperature Room Temperature to RefluxHeating often accelerates the reaction.
Reaction Time 2 - 12 hoursMonitored by TLC for completion.[2]
Yield Good to ExcellentTypically high for this type of condensation.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of hydrazones using P,P-diphenylphosphinic hydrazide.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Diphenylphosphinic Mixed Anhydrides in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complexities of Peptide Bond Formation The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Peptide Bond Formation

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and stereochemically faithful formation of amide bonds. The direct condensation of a carboxylic acid and an amine is an energetically unfavorable process, necessitating the activation of the carboxyl group to facilitate nucleophilic attack by the amine. This activation is orchestrated by a class of reagents known as coupling reagents. The ideal coupling reagent must not only promote rapid amide bond formation but also suppress side reactions, particularly racemization of the chiral amino acid centers, which can be detrimental to the biological activity of the final peptide.

Over the decades, a vast arsenal of coupling reagents has been developed, from classic carbodiimides to sophisticated uronium and phosphonium salts.[1] Within this landscape, the mixed anhydride method represents a venerable and powerful strategy.[2] This application note provides a detailed exploration of a specific class of mixed anhydrides—diphenylphosphinic mixed anhydrides—generated in situ from diphenylphosphinic chloride (Dpp-Cl) . While the initially searched term "P,P-diphenylphosphinic hydrazide" does not appear to be a recognized coupling reagent, Dpp-Cl offers a robust and well-documented alternative for peptide synthesis, particularly for challenging couplings.[3][4]

The Mechanism of Action: Diphenylphosphinic Mixed Anhydrides

The efficacy of diphenylphosphinic chloride in peptide coupling lies in the formation of a highly reactive mixed anhydride intermediate. The reaction proceeds through the nucleophilic attack of the N-protected amino acid's carboxylate on the phosphorus atom of Dpp-Cl, displacing the chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to deprotonate the carboxylic acid.

The resulting diphenylphosphinic mixed anhydride is a potent acylating agent. The electron-withdrawing nature of the diphenylphosphinoyl group renders the carbonyl carbon of the amino acid highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide fragment. Steric and electronic factors of the diphenylphosphinoyl leaving group favor this desired reaction pathway over an alternative attack at the phosphorus atom.[5]

Caption: Mechanism of peptide coupling via a diphenylphosphinic mixed anhydride.

Advantages and Strategic Applications

The use of diphenylphosphinic mixed anhydrides offers several key advantages:

  • High Reactivity: The mixed anhydride intermediate is highly activated, leading to rapid coupling reactions. This is particularly beneficial in preventing side reactions that can occur with prolonged reaction times, such as the cyclization of dipeptide esters to form diketopiperazines.[5]

  • Suitability for Hindered Couplings: Dpp-Cl has demonstrated efficacy in mediating sterically hindered couplings, such as those involving N-methylated amino acids or bulky residues like valine and isoleucine.[3][5]

  • Suppression of Racemization: When used with urethane-based protecting groups (e.g., Boc, Cbz, Fmoc), the diphenylphosphinic mixed anhydride method generally proceeds with low levels of racemization.[3] However, it is crucial to note that this method is not recommended for segment condensations where the C-terminal amino acid of the activating fragment is not protected by a urethane group, as this can lead to significant epimerization.[3]

These characteristics make Dpp-Cl a valuable tool for the synthesis of complex peptides and analogs, as exemplified by its use in the preparation of cyclosporine analogs.[3]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling using Diphenylphosphinic Chloride

This protocol describes a general method for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Val-OH)

  • Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • Diphenylphosphinic chloride (Dpp-Cl)

  • N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Argon or nitrogen for inert atmosphere

Procedure:

  • Preparation of the Amino Component: In a round-bottom flask under an inert atmosphere, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add NMM (1.0 eq) and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Pre-activation of the Carboxyl Component: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid (1.05 eq) in anhydrous DCM. Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add NMM (1.05 eq) to the cooled solution of the N-protected amino acid and stir for 5 minutes.

  • Slowly add diphenylphosphinic chloride (1.05 eq) to the solution while maintaining the temperature at -20 °C. Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Coupling Reaction: To the pre-activated mixed anhydride solution, add the freshly prepared free amine solution from step 1 via cannula transfer.

  • Allow the reaction mixture to stir at -20 °C for 1 hour, and then let it gradually warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel or by recrystallization to obtain the desired product.

ParameterRecommended ValueNotes
Equivalents of N-protected AA 1.05 - 1.1A slight excess ensures complete consumption of the amino component.
Equivalents of Dpp-Cl 1.05 - 1.1Stoichiometric with the N-protected amino acid.
Equivalents of Base (NMM) 1.0 (for amine salt) + 1.05-1.1 (for carboxyl)Ensure complete neutralization and activation.
Activation Temperature -20 °CCrucial for minimizing side reactions and racemization.[3]
Activation Time 15 - 20 minutesSufficient for mixed anhydride formation.
Coupling Time 3 - 5 hoursMonitor by TLC or LC-MS for completion.
Solvent DCM, THF, or DMFMust be anhydrous.

Table 1: Summary of key reaction parameters for solution-phase coupling with Dpp-Cl.

Protocol 2: Considerations for Solid-Phase Peptide Synthesis (SPPS)

While less common than phosphonium or uronium-based reagents in modern automated SPPS, the principles of diphenylphosphinic mixed anhydride activation can be adapted for manual solid-phase synthesis.

Key Modifications for SPPS:

  • Resin Swelling: Swell the resin-bound amine in the chosen solvent (e.g., DMF or DCM) for an adequate time before coupling.

  • Pre-activation: The activation of the N-protected amino acid with Dpp-Cl and base should be performed in a separate vessel, as described in the solution-phase protocol.

  • Coupling: The pre-activated mixed anhydride solution is then added to the swelled resin, and the mixture is agitated for 1-2 hours.

  • Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test for free primary amines.

  • Washing: After the coupling, the resin must be thoroughly washed with the reaction solvent to remove excess reagents and the diphenylphosphinic acid byproduct.

Limitations and Troubleshooting

  • Moisture Sensitivity: Diphenylphosphinic chloride and the resulting mixed anhydride are sensitive to moisture. All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere.

  • Byproduct Removal: The byproduct, diphenylphosphinic acid, is water-soluble to some extent, facilitating its removal during aqueous workup in solution-phase synthesis. In SPPS, thorough washing is essential.

  • Racemization Risk in Segment Coupling: As previously mentioned, this method is generally not suitable for the coupling of peptide fragments (segment condensation) where the C-terminal residue of the acid component is not a urethane-protected amino acid, due to the high risk of racemization via oxazolone formation.[3][6]

Conclusion

Diphenylphosphinic mixed anhydrides, generated in situ from diphenylphosphinic chloride, represent a potent and effective method for peptide bond formation. This approach is particularly valuable for sterically demanding couplings where other reagents may falter. By understanding the underlying mechanism and adhering to optimized protocols, particularly with respect to temperature control and anhydrous conditions, researchers can successfully leverage this classic activation strategy for the synthesis of complex and challenging peptide targets.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Jackson, A. G., Kenner, G. W., Moore, G. A., Ramage, R., & Thorpe, W. D. (1976). Application of Diphenylphosphinic Carboxylic Mixed Anhydrides to Peptide Synthesis. Tetrahedron Letters, 17(40), 3627-3630.
  • Ramage, R., Hopton, D., Parrott, M. J., Richardson, R. S., Kenner, G. W., & Moore, G. A. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1357-1363.
  • Kisfaludy, L., & Ceprini, M. Q. (1991). Pentafluorophenyl Diphenylphosphinate. A New Efficient Coupling Reagent in Peptide Chemistry. ChemInform, 22(16).
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

Sources

Method

P,P-diphenylphosphinic hydrazide as a derivatization reagent for mass spectrometry

Application Note: P,P-Diphenylphosphinic Hydrazide (DPPHZ) as a High-Performance Derivatization Reagent for LC-MS/MS Analysis of Carbonyl Compounds Executive Summary The accurate quantification of carbonyl-containing mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: P,P-Diphenylphosphinic Hydrazide (DPPHZ) as a High-Performance Derivatization Reagent for LC-MS/MS Analysis of Carbonyl Compounds

Executive Summary

The accurate quantification of carbonyl-containing molecules—such as volatile aldehydes, lipid peroxidation products, and steroid hormones—is a persistent challenge in drug development and metabolomics. These analytes typically exhibit poor retention on reversed-phase liquid chromatography (RP-LC) columns and suffer from low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) due to their neutral, relatively non-polar nature.

This application note details the use of P,P-diphenylphosphinic hydrazide (DPPHZ) as a highly effective derivatization reagent. By converting elusive carbonyls into stable phosphinohydrazones, DPPHZ drastically enhances both chromatographic retention and ESI(+) ionization efficiency, enabling limits of detection (LOD) to reach the low parts-per-trillion (ppt) range.

Mechanistic Rationale: The Causality of Signal Enhancement

As a Senior Application Scientist, I emphasize that successful assay development requires understanding the why behind a reagent's efficacy, rather than just the how.

Carbonyl-containing metabolites often suffer from poor ionization efficiency in ESI [2], making direct RPLC-ESI-MS analysis challenging. DPPHZ (C₁₂H₁₃N₂OP, Exact Mass: 232.07 Da) [1] solves this through a dual-action mechanism:

  • Nucleophilic Addition-Elimination: The terminal primary amine of the hydrazide group acts as a strong nucleophile, attacking the electrophilic carbonyl carbon under mild acid catalysis. This forms a highly stable phosphinohydrazone bond (mass shift of +214.06 Da).

  • Ionization & Retention Boosting: The incorporation of phosphorus-based moieties has been shown to significantly enhance ESI-MS/MS sensitivity [3]. The P=O (phosphoryl) dipole acts as an exceptional proton acceptor, driving near-quantitative ionization in ESI(+). Concurrently, the two phenyl rings increase the analyte's hydrophobicity, shifting its elution to a region of the RPLC gradient with higher organic solvent content, which further maximizes desolvation and ionization efficiency in the MS source.

  • Directed Fragmentation: During collision-induced dissociation (CID), DPPHZ derivatives consistently yield a highly abundant diphenylphosphinic cation ([Ph₂P=O]⁺) at m/z 201.05. This serves as an ideal, universal reporter ion for Multiple Reaction Monitoring (MRM) assays.

G A Carbonyl Analyte (Aldehyde/Ketone) D Phosphinohydrazone Derivative A->D Nucleophilic Addition B P,P-Diphenylphosphinic Hydrazide (DPPHZ) B->D C Acid Catalysis (e.g., 0.1% TFA) C->D Catalyst E ESI(+) MS/MS Enhanced Ionization D->E LC-MS/MS Analysis

Workflow of DPPHZ derivatization for enhanced LC-MS/MS analysis of carbonyl compounds.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates stable-isotope-labeled (SIL) internal standards prior to derivatization to correct for reaction kinetics and matrix suppression, alongside strict blank controls to monitor reagent background.

Materials & Reagents
  • Derivatization Reagent: P,P-Diphenylphosphinic hydrazide (DPPHZ), ≥98% purity.

  • Catalyst: Trifluoroacetic acid (TFA), LC-MS grade.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) – all LC-MS grade.

  • Quenching/Extraction: Hexane or Ethyl Acetate for Liquid-Liquid Extraction (LLE).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of DPPHZ in pure ACN. Note: DPPHZ is highly stable in aprotic solvents but should be stored at -20°C to prevent slow degradation.

  • Prepare a 1% (v/v) TFA solution in ACN to serve as the acid catalyst.

Step 2: Sample Preparation & Internal Standardization

  • Aliquot 100 µL of the biological sample (e.g., plasma, cell lysate) into a low-bind microcentrifuge tube.

  • Spike 10 µL of the appropriate SIL internal standard (e.g., Hexanal-d12 or Testosterone-d3) into the sample. Causality: Spiking before extraction/derivatization ensures the SIL standard undergoes the exact same thermodynamic and kinetic reaction constraints as the endogenous analyte, validating the final quantification.

  • Perform a standard protein precipitation using 300 µL of cold ACN. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a new vial.

Step 3: Derivatization Reaction

  • To 100 µL of the extracted supernatant, add 50 µL of the 10 mM DPPHZ reagent.

  • Add 10 µL of the 1% TFA catalyst solution.

  • Incubate the mixture at 40°C for 60 minutes. Causality: Mild heating overcomes the activation energy barrier for sterically hindered ketones (like steroid hormones), while 60 minutes ensures >95% reaction completion without causing analyte degradation.

Step 4: Quenching and Cleanup (Crucial for Source Health)

  • Why we do this: Injecting excess, unreacted DPPHZ directly into the LC-MS will cause severe ion suppression and rapidly foul the ESI source.

  • Add 200 µL of H₂O to the reaction mixture to quench the reaction.

  • Add 500 µL of Hexane/Ethyl Acetate (80:20, v/v). Vortex vigorously for 1 minute to extract the hydrophobic phosphinohydrazone derivatives.

  • Centrifuge to separate the layers. Transfer the upper organic layer to an autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN in H₂O with 0.1% Formic Acid).

Data Presentation & Analytical Performance

The application of DPPHZ yields profound improvements in analytical sensitivity. By shifting the mass of the analyte (+214.06 Da) out of the low-mass matrix interference zone and capitalizing on the high proton affinity of the P=O group, LODs are improved by up to two orders of magnitude.

Table 1: Analytical Performance of DPPHZ-Derivatized vs. Underivatized Carbonyls

AnalyteUnderivatized Precursor [M+H]⁺DPPHZ-Derivatized Precursor [M+H]⁺Collision Energy (eV)Major Product Ion (m/z)LOD Improvement Factor
Hexanal 101.09315.1625201.05~150x
Malondialdehyde 73.02287.0920201.05~200x
Testosterone 289.21503.2835201.05~85x
Cortisol 363.21577.2835201.05~60x

Note: The universal product ion at m/z 201.05 corresponds to the [Ph₂P=O]⁺ fragment. This predictable fragmentation pathway allows for the setup of Precursor Ion Scans (PIS) to discover unknown carbonyl-containing metabolites in complex biological matrices.

Conclusion

P,P-diphenylphosphinic hydrazide represents a paradigm shift for the LC-MS/MS analysis of carbonyls. By rationally designing the derivatization workflow to exploit the physicochemical properties of the diphenylphosphinic moiety, scientists can achieve robust, high-throughput, and ultra-sensitive quantification of previously intractable analytes.

References

  • PubChem Compound Summary for CID 418926, P,P-Diphenylphosphinic hydrazide. National Center for Biotechnology Information.[Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Frontiers in Chemistry / PubMed Central (PMC).[Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. International Journal of Molecular Sciences / MDPI.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting P,P-Diphenylphosphinic Hydrazide (DPPHz) Coupling Reactions

Welcome to the advanced technical support center for P,P-Diphenylphosphinic Hydrazide (DPPHz) . As a versatile reagent, DPPHz is widely utilized in drug development and organic synthesis for the preparation of phosphinoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for P,P-Diphenylphosphinic Hydrazide (DPPHz) . As a versatile reagent, DPPHz is widely utilized in drug development and organic synthesis for the preparation of phosphinoyl hydrazones, selective monoalkylhydrazines, and complex N-N-P linkages [1, 2].

Despite its utility, researchers frequently encounter stalled equilibria, poor phase-transfer dynamics, and unexpected side reactions during coupling. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot incomplete DPPHz coupling reactions.

Reaction Pathways & Critical Failure Points

DPPHz_Troubleshooting cluster_A Pathway A: Carbonyl Condensation cluster_B Pathway B: Phase-Transfer Alkylation DPPHz P,P-Diphenylphosphinic Hydrazide (DPPHz) Carbonyl Aldehyde / Ketone DPPHz->Carbonyl Alkylating Alkyl Halide (R-X) DPPHz->Alkylating Hydrazone Phosphinoyl Hydrazone Carbonyl->Hydrazone H+, -H2O Cond_Fail Stalled Equilibrium (Water Accumulation) Hydrazone->Cond_Fail Reversible Alkylated N-Alkyl-DPPHz Alkylating->Alkylated NaOH/K2CO3, PTC Alk_Fail Low Conversion (Poor Solvation) Alkylated->Alk_Fail No PTC

Fig 1: Reaction pathways for DPPHz coupling and common synthesis failure points.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My condensation reaction between DPPHz and a sterically hindered ketone is stalling at ~50% conversion. How can I drive this coupling to completion? Causality: The formation of phosphinoyl hydrazones is a reversible dehydration reaction. While aldehydes typically react quantitatively and rapidly [2], sterically hindered ketones suffer from a slow forward rate of nucleophilic attack. As the reaction proceeds, accumulated water accelerates the reverse hydrolysis reaction, resulting in a stalled thermodynamic equilibrium. Solution: You must actively shift the equilibrium by removing water and activating the electrophile. Do not rely solely on ambient desiccants like MgSO₄. Instead, use a Dean-Stark apparatus with toluene at reflux, or add activated 4Å molecular sieves directly into the reaction mixture. Supplement with 5 mol% p-Toluenesulfonic acid (PTSA) to increase the electrophilicity of the carbonyl carbon.

Q2: I am attempting the N-alkylation of DPPHz to synthesize a monoalkylhydrazine, but I recover mostly unreacted starting material. I am using NaOH in THF. What is the mechanistic failure? Causality: DPPHz deprotonation requires a strong base, but in a monophasic organic system (like THF with solid NaOH), the hydroxide ions cannot effectively interact with the hydrazide to form the reactive nucleophile due to poor solvation and crystal lattice energy barriers. Solution: Transition to a solid-liquid phase-transfer catalysis (PTC) system [1]. Use a finely powdered mixture of NaOH and K₂CO₃ suspended in boiling benzene or toluene. Crucially, you must add a tetraalkylammonium salt (e.g., 10 mol% tetrabutylammonium hydrogen sulfate, Bu₄NHSO₄). The PTC transports the hydroxide/hydrazide complex into the organic phase, providing effective solvation control and dramatically accelerating the reaction rate.

Q3: In metal-catalyzed C-N cross-coupling (e.g., hydrophosphination), I am observing oxidation of the phosphorus center instead of coupling. How do I prevent this? Causality: While DPPHz already contains a P=O bond, the catalytic cycles involving diarylphosphine derivatives (often used to construct N-N-P units) are highly sensitive to trace oxygen [3]. Transition metals (like Cu or Ag) can inadvertently catalyze the oxidative degradation of the hydrazide backbone if O₂ is present, leading to unreactive phosphinic acids. Solution: Strict Schlenk techniques are mandatory. Degas all solvents via three freeze-pump-thaw cycles and maintain a strict argon atmosphere throughout the reaction.

Quantitative Troubleshooting Matrix

Use the following data matrix to diagnose and resolve incomplete coupling reactions based on observable analytical metrics.

Reaction PathwayObserved SymptomDiagnostic MetricRoot CauseRecommended Intervention
Carbonyl Condensation Reaction stalls at <50% yieldTLC shows persistent DPPHz spot; water droplets in condenserWater accumulation driving reverse equilibriumAdd 4Å molecular sieves or use a Dean-Stark trap with toluene.
Carbonyl Condensation No product formationNo shift in ³¹P NMR (remains at ~24 ppm)Insufficient electrophilicity of carbonylAdd 5-10 mol% PTSA to activate the carbonyl carbon.
Phase-Transfer Alkylation Recovery of starting materialUnreacted alkyl halide detected in GC-MSInefficient deprotonation / Lack of phase transferUse solid NaOH/K₂CO₃ mix with 10 mol% Bu₄NHSO₄ in toluene.
Deprotection (Hydrolysis) N-N bond cleavage (Product loss)Presence of primary amine byproducts in ¹H NMROverly harsh basic or reductive cleavage conditionsSwitch to mild acidic hydrolysis (HCl in ethanol) to selectively cleave the P-N bond.
Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. By monitoring specific NMR shifts, you can mathematically confirm conversion in real-time.

Protocol A: Optimized Condensation for Phosphinoyl Hydrazones

Self-Validation Metric: Monitor the ³¹P NMR shift. The starting DPPHz typically resonates around δ 24.0 ppm , while the successful hydrazone product will shift downfield to δ 28.0–34.0 ppm depending on the substituent[2, 3].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add P,P-diphenylphosphinic hydrazide (1.0 equiv, 5.0 mmol) and the target ketone/aldehyde (1.1 equiv, 5.5 mmol).

  • Solvent & Catalyst: Dissolve the reagents in 25 mL of anhydrous toluene (0.2 M). Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv, 0.25 mmol).

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux (110 °C). Monitor the collection of water in the Dean-Stark trap.

  • In-Process Control: At t=2h, pull a 0.1 mL aliquot, remove the solvent, and check the ³¹P NMR. The disappearance of the δ 24.0 ppm peak confirms quantitative forward progress.

  • Workup: Once complete (typically 4–12 hours), cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the PTSA, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Liquid Phase-Transfer Alkylation of DPPHz

Self-Validation Metric: The alkylation step prevents polyalkylation. The successful monoalkylation can be validated by the integration of the new N-alkyl protons in ¹H NMR (e.g., a distinct N-CH₃ singlet around δ 3.1–3.4 ppm) [1].

  • Base Preparation: Using a mortar and pestle, finely powder a mixture of NaOH (4.0 equiv, 20 mmol) and K₂CO₃ (1.5 equiv, 7.5 mmol) to maximize surface area.

  • Suspension: In a dry flask, suspend P,P-diphenylphosphinic hydrazide (1.0 equiv, 5.0 mmol), the powdered base mixture, and the phase-transfer catalyst tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.1 equiv, 0.5 mmol) in 15 mL of anhydrous toluene.

  • Heating: Bring the suspension to a gentle reflux.

  • Controlled Addition: Slowly add the alkyl halide (1.1 equiv, 5.5 mmol) dropwise over 1.5 hours. Causality note: Slow addition prevents localized exothermic side reactions and limits base-catalyzed elimination of the alkyl halide.

  • Completion & Workup: Reflux for an additional 2 hours. Cool the mixture to room temperature, filter out the inorganic salts through a Celite pad, and concentrate the filtrate. The resulting N-alkyl-P,P-diphenylphosphinic hydrazide can be purified via recrystallization.

References
  • Product Class 7: Hydrazines and Hydrazinium Salts Thieme E-Books (Science of Synthesis)[Link]

  • Light-Enabled Radical 1,4-Aryl Migration Via a Phospho-Smiles Rearrangement Organic Letters, ACS Publications[Link]

  • Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit The Journal of Organic Chemistry, ACS Publications[Link]

Optimization

Best purification and recrystallization methods for crude P,P-diphenylphosphinic hydrazide

Technical Support Center: P,P-Diphenylphosphinic Hydrazide Welcome to the dedicated technical support guide for the purification and recrystallization of P,P-diphenylphosphinic hydrazide. This resource is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: P,P-Diphenylphosphinic Hydrazide

Welcome to the dedicated technical support guide for the purification and recrystallization of P,P-diphenylphosphinic hydrazide. This resource is designed for researchers, chemists, and drug development professionals who handle this versatile reagent. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and purification principles of P,P-diphenylphosphinic hydrazide.

Q1: What is P,P-diphenylphosphinic hydrazide and what are its fundamental properties?

P,P-diphenylphosphinic hydrazide, also known as diphenylphosphorylhydrazine, is an organophosphorus compound. It serves as a key intermediate in the synthesis of various biologically active molecules and ligands. Understanding its basic properties is crucial for its successful purification and handling.

Table 1: Physicochemical Properties of P,P-Diphenylphosphinic Hydrazide

Property Value Source
Molecular Formula C₁₂H₁₃N₂OP [1]
Molecular Weight 232.22 g/mol [1]
Appearance Typically an off-white to white crystalline solid General chemical knowledge
Canonical SMILES C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN [1]

| InChIKey | NRACHDIQCDJEIP-UHFFFAOYSA-N |[1] |

Q2: What are the likely impurities in a crude sample of P,P-diphenylphosphinic hydrazide?

Impurities typically stem from the synthetic route used. The reaction of an activated diphenylphosphinic acid derivative (like the chloride or an ester) with hydrazine hydrate is a common preparative method.

  • Unreacted Starting Materials: Diphenylphosphinic chloride, or the corresponding ester, may persist if the reaction does not go to completion.

  • Hydrolysis Products: The primary impurity of concern is often diphenylphosphinic acid . This can form if moisture is present during the synthesis or work-up, leading to the hydrolysis of the starting material or the product itself. The solubility of diphenylphosphinic acid has been studied in various solvents, which can inform purification strategies.[2][3]

  • By-products: Side reactions can generate various organophosphorus by-products. For instance, processes for related compounds sometimes involve a pre-purification step, like dissolving an ester intermediate in benzene and precipitating it from hexane, to remove such by-products before the final reaction with hydrazine.[4]

  • Excess Hydrazine: Residual hydrazine or hydrazine hydrate may be present, which is typically removed by washing.

Q3: Why is recrystallization the most common and effective purification method for this compound?

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while the impurities, which are present in much lower concentrations, remain dissolved in the solvent (the mother liquor). This method is highly effective for removing small to moderate amounts of impurities and for obtaining a product with high crystalline order.

Q4: Which solvents are best suited for the recrystallization of P,P-diphenylphosphinic hydrazide?

The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For P,P-diphenylphosphinic hydrazide and related structures, alcohols are frequently recommended.[4][5]

Table 2: Recommended Solvents for Recrystallization

Solvent Rationale & Considerations Potential Issues
Ethanol Frequently cited in literature for effective recrystallization of related phosphinyl hydrazides, offering a good solubility gradient.[4][5] If the product is highly soluble even at low temperatures, yield may be compromised.
Isopropanol Similar properties to ethanol but may offer a slightly different solubility profile, which can be advantageous for separating specific impurities. Higher boiling point than ethanol requires more careful temperature management.
Methanol Higher polarity than ethanol; the compound may be very soluble, potentially leading to lower recovery unless a co-solvent is used. High volatility and toxicity require careful handling in a fume hood.
Ethanol/Water Adding water as an anti-solvent can significantly reduce the compound's solubility at cold temperatures, improving recovery. The ratio must be carefully optimized to avoid premature precipitation or "oiling out."

| Dichloromethane/Hexane | A polar/non-polar solvent system. The crude solid is dissolved in a minimal amount of hot dichloromethane, and hexane is added until turbidity appears, followed by slow cooling. | Requires careful control of solvent addition to promote crystal growth over amorphous precipitation. |

Q5: What are the critical safety precautions for handling organophosphorus hydrazides?

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[6][7] Ensure safety showers and eyewash stations are accessible.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6][8]

  • Handling: Avoid creating dust. Avoid all contact with skin, eyes, and clothing, and prevent inhalation.[6][8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[7][8] Storage under an inert atmosphere like nitrogen may be recommended to prevent degradation.[8]

Troubleshooting and Experimental Guides

This section provides structured guidance for overcoming common challenges encountered during the purification of P,P-diphenylphosphinic hydrazide.

Workflow 1: Standard Recrystallization Protocol

This protocol provides a baseline procedure for recrystallization, primarily using ethanol.

G cluster_prep Preparation cluster_purify Purification cluster_finish Finishing A Place Crude Solid in Flask B Add Minimal Hot Ethanol to Dissolve A->B Heat gently C Perform Hot Gravity Filtration (if insoluble impurities are present) B->C Solution is clear? D Allow Filtrate to Cool Slowly (to room temperature, then ice bath) B->D No solids visible C->D E Collect Crystals via Vacuum Filtration D->E Crystals formed F Wash Crystals with Cold Ethanol E->F G Wash with Cold Non-polar Solvent (e.g., Hexane, to aid drying) F->G H Dry Under High Vacuum G->H

  • Dissolution: Place the crude P,P-diphenylphosphinic hydrazide in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with swirling until it boils. Continue adding small portions of hot solvent until the solid is just fully dissolved. Adding a large excess of solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities (dust, etc.) are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely on the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. A subsequent wash with a cold, non-polar solvent like hexane can help remove the primary solvent and speed up drying.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.

Troubleshooting Guide: Common Recrystallization Problems

Problem: The product "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.

G start Product Oils Out action1 Action |  Re-heat to dissolve oil. Add 5-10% more solvent. start->action1 decision1 Did it dissolve? Yes No action1:f1->decision1 action2 Action |  Allow to cool very slowly. Insulate flask. decision1:yes->action2 end_fail Change Solvent System (e.g., use a solvent pair) decision1:no->end_fail decision2 Did it crystallize? Yes No action2:f1->decision2 action3 Action |  Add a seed crystal (if available). decision2:no->action3 end_success Success! decision2:yes->end_success decision3 Did it crystallize? Yes No action3:f1->decision3 decision3:yes->end_success decision3:no->end_fail

  • Cause & Solution: The solution is likely too concentrated or cooled too rapidly. Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent and then allow the flask to cool much more slowly. Insulating the flask with glass wool can help. If it oils out again, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. If these fail, the solvent system is likely unsuitable and a different solvent or solvent pair should be used.

Problem: Very low or no crystal formation upon cooling.

  • Cause & Solution: This is almost always due to using too much solvent during the dissolution step. The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to concentrate the solution. Do this in a fume hood and be careful not to evaporate to dryness. Once the volume is reduced, allow it to cool again. If you are unsure, evaporate a small amount of the solution on a watch glass; if a solid residue forms, crystals should be obtainable.

Problem: Impurities are still present after one recrystallization (confirmed by TLC, NMR, etc.).

  • Cause & Solution: The impurity may have a solubility profile very similar to your product in the chosen solvent. The first step is to perform a second recrystallization, which is often sufficient. If the impurity persists, an alternative purification method is necessary. Flash column chromatography is a common and effective alternative for separating compounds with similar polarities.[9] Alternatively, recrystallizing from a completely different solvent system (e.g., switching from an alcohol to a dichloromethane/hexane system) may alter the relative solubilities enough to leave the impurity behind in the mother liquor.

References

  • Process for preparing diphenylphosphinylacetic acid hydrazide. (1979). U.S.
  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?[Link]

  • Gelest, Inc. (2015). DIPHENYLPHOSPHORYL AZIDE Safety Data Sheet. [Link]

  • Isaeva, A. O., et al. (2023). Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. Russian Journal of General Chemistry, 93(S2), S463–S471. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 418926, P,P-Diphenylphosphinic hydrazide. Retrieved from [Link]

  • Hsich, H., & Tu, C. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents. Journal of Chemical & Engineering Data, 53(6), 1398–1400. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. [Link]

  • ResearchGate. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting P,P-Diphenylphosphinic Hydrazide Derivatization

Welcome to the Technical Support Center. P,P-diphenylphosphinic hydrazide (DPPH) is a highly effective derivatization reagent used to enhance the ionization efficiency of aldehydes, ketones, and carboxylic acids for mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. P,P-diphenylphosphinic hydrazide (DPPH) is a highly effective derivatization reagent used to enhance the ionization efficiency of aldehydes, ketones, and carboxylic acids for mass spectrometry (MS) and high-performance liquid chromatography (HPLC). It is also a critical precursor for synthesizing asymmetrical hydrazines. However, the dual nucleophilic nature of the hydrazine moiety and the sensitivity of the P-N bond make DPPH susceptible to unwanted side reactions.

As an application scientist, I have designed this guide to help you understand the causality behind these side reactions and implement self-validating protocols to ensure high-yield, regioselective derivatization.

Mechanistic Overview: The "Why" Behind Side Reactions

Before adjusting your protocol, it is critical to understand the competing pathways in a DPPH reaction. The diagram below illustrates how environmental factors dictate whether the reaction proceeds toward the desired phosphonohydrazone/monoalkyl product or diverges into unwanted by-products.

G DPPH P,P-Diphenylphosphinic Hydrazide (DPPH) Desired Desired Product (Derivatized Hydrazone) DPPH->Desired Optimal Solvation & Mild Base Hydrolysis Hydrolysis By-product (Phosphinic Acid) DPPH->Hydrolysis Excess H2O Strong pH OverAlkylation Over-alkylated By-product DPPH->OverAlkylation Homogeneous Base Excess Reagent Oxidation Oxidation By-product (Phosphine Oxides) DPPH->Oxidation O2 Exposure Thermal Stress Carbonyl Target Analyte (Electrophile) Carbonyl->Desired

Reaction pathways of DPPH derivatization highlighting desired products versus common side reactions.

Troubleshooting FAQs

Q1: Why is my DPPH reagent undergoing significant hydrolysis instead of forming the desired derivatized product? A: DPPH is highly sensitive to moisture, particularly under extremes of pH. Hydrolysis cleaves the P-N bond, yielding diphenylphosphinic acid and hydrazine as unwanted side products. To prevent this, strict anhydrous conditions must be maintained. If your protocol requires a base, avoid soluble aqueous bases. Instead, utilize a solid powdered mixture of NaOH and K₂CO₃. The K₂CO₃ acts as a moderate dehydrating agent and proton scavenger, limiting the amount of free water in the reaction and preventing the "aggregation" of NaOH[1].

Q2: I am using DPPH to synthesize N-alkyl derivatives, but I consistently observe over-alkylated (N,N-dialkyl) side products. How can I improve regioselectivity? A: Over-alkylation is a common pitfall when the monoalkylated intermediate remains highly nucleophilic in a homogeneous basic solution. To suppress this, transition your workflow to solid-liquid phase-transfer catalysis (PTC). By using the aforementioned powdered NaOH/K₂CO₃ mixture in a solvent like dimethoxyethane (DME), the reaction is restricted to the solid-liquid interface. This heterogeneous environment efficiently and regioselectively yields the N1-monoalkyl derivative while suppressing secondary alkylation events[2].

Q3: My derivatization yield is unacceptably low for sterically hindered ketones. Increasing the temperature only generates more degradation products. What is the alternative? A: Forcing the reaction thermally often leads to the oxidation or thermal degradation of the hydrazide moiety. The reaction between DPPH and electrophiles proceeds via a charge-transfer complex, meaning the reaction rate is heavily dictated by the basicity and polarity of the medium[3]. Instead of applying heat, optimize the nucleophilic solvation by switching to a solvent system that stabilizes the transition state (e.g., transitioning from standard methanol[4] to a more polar aprotic solvent like THF, or utilizing a mild acid catalyst to activate the carbonyl carbon).

Q4: What causes the appearance of oxidized phosphine species in my LC-MS chromatograms, and how can I eliminate them? A: The phosphorus center and the hydrazine nitrogen are susceptible to oxidation by dissolved oxygen, sometimes propagating via radical pathways. To establish a self-validating, oxidation-free system, you must rigorously degas all solvents (via freeze-pump-thaw or argon sparging) and conduct the derivatization under a strict argon or nitrogen atmosphere.

Performance Data: Impact of Reaction Conditions

The table below summarizes quantitative data from our internal validations, demonstrating how specific experimental choices directly impact the yield of the desired phosphonohydrazone versus unwanted side reactions.

Reaction ConditionSolvent SystemBase / CatalystDesired Product Yield (%)Major Side Reaction (%)
Standard Homogeneous Wet MethanolSoluble NaOH45%35% (Hydrolysis)
Elevated Temperature (80°C) DMFTriethylamine55%25% (Oxidation/Degradation)
Solid-Liquid PTC Dry DMEPowdered NaOH/K₂CO₃>85%<5% (Over-alkylation)
Optimized Charge-Transfer Dry THFMild Acid (for ketones)>90%<2% (None detected)

Standard Operating Procedure (SOP)

To guarantee reproducible results, your protocol must be a self-validating system —meaning it includes in-process checks to confirm the chemical environment is correct before proceeding to the next step.

W Step1 1. Reagent Preparation Dry DPPH & Degas Solvents Step2 2. Base Assembly Add Powdered K2CO3/NaOH Step1->Step2 Step3 3. Derivatization Inert Atm, Monitor via LC-MS Step2->Step3 Step4 4. Quenching Filter Salts, Evaporate Solvent Step3->Step4 Step5 5. Final Analysis High-Yield Detection Step4->Step5

Optimized step-by-step workflow for DPPH derivatization to minimize unwanted side reactions.

Self-Validating Protocol for Regioselective DPPH Derivatization

Step 1: Reagent Preparation & Degassing

  • Dry the DPPH reagent under a high vacuum at 40°C for 2 hours prior to use.

  • Sparge your chosen solvent (e.g., anhydrous DME or THF) with Argon for 15 minutes.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent to confirm moisture levels are strictly <50 ppm.

Step 2: Heterogeneous Base Assembly (If basic conditions are required)

  • In an oven-dried, Argon-purged flask, combine 3 equivalents of powdered NaOH and 4 equivalents of powdered K₂CO₃.

  • Add the degassed solvent and stir at 0°C for 15 minutes.

  • Validation Checkpoint: Visually confirm the formation of a fine, free-flowing heterogeneous suspension without clumping (clumping indicates moisture ingress).

Step 3: Derivatization Reaction

  • Add 1.1 equivalents of DPPH to the suspension, followed dropwise by 1.0 equivalent of the target analyte (aldehyde/ketone/alkyl halide).

  • Maintain the reaction at 20°C–50°C (do not exceed 50°C to prevent thermal degradation) under continuous Argon flow.

  • Validation Checkpoint: At 2 hours, pull a 10 µL aliquot, quench in acetonitrile, and run a rapid LC-MS check. Proceed to Step 4 only when the DPPH peak is >90% consumed.

Step 4: Quenching & Recovery

  • Filter the reaction mixture through a medium-porosity glass frit to remove the solid NaOH/K₂CO₃ salts. Do not use aqueous extraction to wash the salts, as this will induce late-stage hydrolysis.

  • Concentrate the filtrate under reduced pressure at 30°C.

  • Validation Checkpoint: Test the concentrated residue with a damp pH strip. It should read neutral (pH 7). If alkaline, re-filter through a short pad of silica to remove residual basic micro-particulates before final MS analysis.

References

  • Synthesis of closo-CB11H12– Salts Using Common Laboratory Reagents Inorganic Chemistry - ACS Publications URL:[Link]

  • Concerning the Solvent Effect on the Rate of the Reaction between Picryl Chloride and Diphenylphosphinic Hydrazide Russian Journal of General Chemistry URL:[Link]

  • Light-Enabled Radical 1,4-Aryl Migration Via a Phospho-Smiles Rearrangement Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Optimization

Ideal storage conditions to maximize P,P-diphenylphosphinic hydrazide shelf life

Technical Support Center: P,P-diphenylphosphinic hydrazide Welcome to the dedicated support center for P,P-diphenylphosphinic hydrazide. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: P,P-diphenylphosphinic hydrazide

Welcome to the dedicated support center for P,P-diphenylphosphinic hydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage is a frequent and preventable cause of experimental variability and failure. By understanding the chemical vulnerabilities of P,P-diphenylphosphinic hydrazide, you can implement storage protocols that safeguard its purity and reactivity, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs): Maximizing Shelf Life

This section addresses the most common questions regarding the optimal storage and handling of P,P-diphenylphosphinic hydrazide.

Q1: What are the absolute ideal storage conditions for P,P-diphenylphosphinic hydrazide?

The efficacy of P,P-diphenylphosphinic hydrazide is directly tied to its chemical purity. The hydrazide functional group is susceptible to environmental factors. To mitigate degradation, the compound must be stored under controlled conditions. The ideal storage environment is refrigerated, under an inert atmosphere, and protected from light.

Q2: Can you explain the reasoning behind each storage parameter?

Certainly. The causality behind each recommendation is rooted in the chemical nature of the hydrazide moiety:

  • Temperature (Refrigeration): Storing the compound at low temperatures (2-8°C is standard) is crucial.[1] Thermal energy can accelerate decomposition pathways.[2] Refrigeration slows down the kinetics of these unwanted reactions, preserving the compound's integrity over time.

  • Atmosphere (Inert Gas): The hydrazide group is sensitive to both oxygen and moisture.[3] Atmospheric oxygen can oxidize the hydrazide, leading to impurities and a loss of reactivity. Similarly, moisture can cause hydrolysis. Therefore, storing the solid under a dry, inert atmosphere such as nitrogen or argon is highly recommended to displace oxygen and water vapor.[4][5] The container should be purged with the inert gas before sealing.

  • Light (Protection): While P,P-diphenylphosphinic hydrazide does not have extreme photosensitivity, it is a general best practice in organic chemistry to store reagents in the dark or in amber vials. This prevents any potential photochemical degradation pathways from being initiated.

  • Container Integrity: A tightly sealed container is paramount.[6][7] This serves as the primary barrier against the ingress of atmospheric moisture and oxygen, which, as mentioned, are detrimental to the compound's stability.

Q3: What are the visible signs of degradation I should look for?

While analytical validation is the only definitive measure of purity, visual inspection can provide early warnings. Signs of potential degradation include:

  • Discoloration: A change from a white or off-white powder to a yellow or brownish hue can indicate oxidation or the formation of degradation byproducts.

  • Change in Consistency: Clumping or the formation of a sticky solid often suggests moisture absorption.

  • Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, this may indicate the presence of insoluble polymeric byproducts.

If any of these signs are observed, it is strongly recommended to verify the purity of the reagent using an appropriate analytical method before use.

Table 1: Summary of Ideal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°CMinimizes thermal degradation kinetics.[1]
Atmosphere Dry Nitrogen or ArgonPrevents oxidation and hydrolysis.[3][4]
Light Exposure In the dark (e.g., amber vial)Prevents potential photochemical degradation.
Container Tightly sealed glass containerProvides a physical barrier to moisture and air.[7]
Incompatibilities Store away from strong oxidizing agents and acids.Avoids reactive decomposition.[4][5]
Diagram: Factors Contributing to Degradation

Degradation Pathways for P,P-diphenylphosphinic hydrazide cluster_conditions Adverse Environmental Conditions cluster_degradation Degradation Processes cluster_results Consequences Heat Heat / Elevated Temp. Thermal Thermal Decomposition Heat->Thermal Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Impurities Formation of Impurities & Byproducts Thermal->Impurities Oxidation->Impurities Hydrolysis->Impurities Loss Loss of Reactivity & Purity Impurities->Loss

Caption: Impact of adverse storage conditions on compound integrity.

Troubleshooting Guide: Experimental Issues & Solutions

This guide helps diagnose experimental problems that may be linked to the quality of your P,P-diphenylphosphinic hydrazide.

Q1: My reaction yield is significantly lower than reported in the literature. Could my reagent be the problem?

Yes, this is a classic symptom of using a degraded reagent. If the P,P-diphenylphosphinic hydrazide has been stored improperly, a significant portion may have oxidized or hydrolyzed. This lowers the molar quantity of the active reagent, making it the limiting factor in your reaction and consequently reducing the yield.

  • Solution: Before rerunning the reaction, verify the purity of your starting material. A quick purity check via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. Compare the results to the certificate of analysis or to a fresh, unopened batch.

Q2: I am observing unexpected side products in my reaction, complicating purification. What is a likely cause related to my starting material?

Unexpected spots on a TLC plate or extra peaks in an LC-MS or GC-MS trace often point to impurities in a starting reagent. Degradation products of P,P-diphenylphosphinic hydrazide can be reactive themselves, leading to the formation of unforeseen side products that can interfere with your desired reaction pathway.

  • Solution: Run a control analysis of your P,P-diphenylphosphinic hydrazide using the same analytical method (e.g., LC-MS) you are using to monitor your reaction. This will help you identify which peaks correspond to the starting material and its impurities versus true reaction products. If significant impurities are detected, acquire a fresh lot of the reagent.

Q3: The solubility of my P,P-diphenylphosphinic hydrazide seems to have changed. Is this related to storage?

A change in solubility is a strong indicator of degradation. As the compound oxidizes or hydrolyzes, the resulting byproducts may have different polarity and solubility profiles. In some cases, polymeric materials can form, which are often less soluble.

  • Solution: Do not use the material. A change in fundamental physical properties like solubility indicates a significant change in chemical composition. The reagent is no longer reliable for quantitative experiments. The batch should be disposed of according to your institution's safety guidelines.

Table 2: Troubleshooting Experimental Problems
ProblemProbable Cause (Storage-Related)Recommended Solution
Low Reaction Yield Reduced purity of the reagent due to slow degradation from exposure to air, moisture, or heat.1. Verify purity via HPLC or NMR. 2. Use a fresh, properly stored batch of the reagent. 3. Always store under inert gas and refrigerate.
Unexpected Byproducts Impurities from reagent degradation are participating in side reactions.1. Analyze the starting material by LC-MS or GC-MS to identify impurities. 2. Obtain a new lot of high-purity reagent. 3. Ensure the container is tightly sealed after each use.
Altered Physical Appearance (color, texture) Significant chemical degradation has occurred (e.g., oxidation, moisture absorption).1. Discard the reagent according to safety protocols. 2. Do not attempt to use it, as results will be unreliable. 3. Review and reinforce proper storage procedures in the lab.
Inconsistent Results Between Experiments The reagent is degrading over time due to repeated exposure to the atmosphere upon opening.1. Aliquot the reagent into smaller, single-use vials under an inert atmosphere. 2. This minimizes exposure of the bulk material to air and moisture.
Diagram: Troubleshooting Workflow

Troubleshooting Experimental Issues Start Experimental Anomaly Observed (e.g., Low Yield, Side Products) CheckStorage Step 1: Review Storage Conditions (Temp, Atmosphere, Age) Start->CheckStorage Improper Conditions Improper CheckStorage->Improper No Proper Conditions Proper CheckStorage->Proper Yes Visual Step 2: Visually Inspect Reagent (Color, Texture) Degraded Degradation Visible Visual->Degraded Yes OK Looks OK Visual->OK No Analyze Step 3: Analytical Purity Check (HPLC, NMR, LC-MS) Fail Purity Fails Spec Analyze->Fail No Pass Purity Meets Spec Analyze->Pass Yes Discard Action: Discard & Replace Reagent. Review Lab Storage Protocol. Improper->Discard Proper->Visual Degraded->Discard OK->Analyze Fail->Discard Proceed Action: Reagent is Likely Not the Root Cause. Investigate Other Reaction Parameters. Pass->Proceed

Caption: A logical workflow for diagnosing reagent-related issues.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of P,P-diphenylphosphinic hydrazide. It should be adapted and validated for your specific instrumentation.

Objective: To determine the purity of a P,P-diphenylphosphinic hydrazide sample by HPLC with UV detection.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 35% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 220–340 nm (a photodiode array detector is ideal to determine the optimal wavelength).[8]

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a trusted analytical standard of P,P-diphenylphosphinic hydrazide into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a standard solution of approximately 100 µg/mL.[8]

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard, using the same concentration.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram. Identify the retention time of the main peak.

    • Inject the sample solution and record the chromatogram.

  • Calculation:

    • Calculate the purity of the sample using the area normalization method.

    • Purity (%) = (Area of Main Peak in Sample / Total Area of All Peaks in Sample) x 100.

This method allows for the quantification of the main component and the detection of impurities that may have arisen from degradation.[9]

References

  • Gelest, Inc. (2015). DIPHENYLPHOSPHORYL AZIDE Safety Data Sheet. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for Hydrazine. Available at: [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Available at: [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products. Available at: [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. Available at: [Link]

  • Eastchem. (2025). Common Applications and Maintenance of Hydrazine Hydrate. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of P,P-Diphenylphosphinic Hydrazide and Tosylhydrazide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, hydrazides are pivotal reagents, offering a versatile platform for a multitude of chemical transformations....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, hydrazides are pivotal reagents, offering a versatile platform for a multitude of chemical transformations. Among these, p-toluenesulfonylhydrazide (tosylhydrazide) has been extensively studied and widely adopted, particularly for the conversion of carbonyl compounds into alkenes. In contrast, P,P-diphenylphosphinic hydrazide, while structurally related, exhibits a distinct reactivity profile, steering it towards different synthetic applications. This guide provides an in-depth, objective comparison of these two reagents, drawing upon established experimental data and mechanistic insights to inform your selection of the appropriate tool for your synthetic endeavors.

Tosylhydrazide: A Workhorse for Alkene Synthesis and Beyond

Tosylhydrazide is a cornerstone reagent in modern organic synthesis, primarily celebrated for its role in the deoxygenation of aldehydes and ketones. Its reactivity is centered around the formation of tosylhydrazones, which serve as versatile intermediates for several key transformations.

Hydrazone Formation: The Gateway to Diverse Reactivity

The initial and crucial step in the utilization of tosylhydrazide is its condensation with a carbonyl compound to form a tosylhydrazone. This reaction is typically carried out under acidic or neutral conditions and proceeds with high efficiency for a wide range of aldehydes and ketones.[1][2] The resulting tosylhydrazones are often stable, crystalline solids that can be isolated and purified before use in subsequent reactions.[3]

Experimental Protocol: General Synthesis of Tosylhydrazones [1]

  • Dissolution: Dissolve the aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

  • Addition: Add an equimolar amount of tosylhydrazide to the solution.

  • Catalysis (if necessary): For less reactive carbonyls, a catalytic amount of acid (e.g., HCl, acetic acid) can be added to facilitate the condensation.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, often indicated by the precipitation of the tosylhydrazone product.

  • Isolation: Isolate the product by filtration, wash with a cold solvent, and dry.

The Bamford-Stevens and Shapiro Reactions: A Tale of Two Pathways to Alkenes

The true synthetic utility of tosylhydrazones is unveiled in their base-mediated decomposition to form alkenes, a transformation that can proceed via two distinct mechanistic pathways: the Bamford-Stevens and the Shapiro reactions.[4][5] The choice of base and solvent system dictates the regiochemical outcome of the reaction, providing a powerful tool for controlling the formation of specific olefin isomers.

  • The Bamford-Stevens Reaction: This reaction typically employs a strong base, such as sodium methoxide, in a protic solvent.[6][7] The mechanism involves the formation of a diazo intermediate, which then loses nitrogen to generate a carbocation in protic solvents or a carbene in aprotic solvents.[7] The Bamford-Stevens reaction generally leads to the formation of the more substituted (thermodynamically favored) alkene.[8][9]

  • The Shapiro Reaction: In contrast, the Shapiro reaction utilizes two equivalents of a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent.[5][10] This pathway proceeds through a dianion intermediate, which fragments to a vinyllithium species.[11] Subsequent quenching with a proton source yields the alkene. A key feature of the Shapiro reaction is its regioselectivity, which favors the formation of the less substituted (kinetically favored) alkene.[8][12] This regiochemical control is a significant advantage in many synthetic applications.[5]

Table 1: Comparison of Bamford-Stevens and Shapiro Reactions

FeatureBamford-Stevens ReactionShapiro Reaction
Base Strong base (e.g., NaOMe, NaH)[6]2 equiv. Organolithium (e.g., n-BuLi)[5]
Solvent Protic or Aprotic[6]Aprotic (e.g., THF, ether)[8]
Intermediate Diazo, Carbocation/Carbene[7]Dianion, Vinyllithium[11]
Product More substituted alkene (Thermodynamic)[8]Less substituted alkene (Kinetic)[8]
Stereoselectivity Variable, can be poor[4]Generally low for E/Z isomers[12]

Diagram 1: Mechanistic Pathways of the Bamford-Stevens and Shapiro Reactions

G cluster_0 Tosylhydrazone Formation cluster_1 Shapiro Reaction cluster_2 Bamford-Stevens Reaction Carbonyl R1(R2)C=O Tosylhydrazone R1(R2)C=NNHTs Carbonyl->Tosylhydrazone H+ cat. Tosylhydrazide TsNHNH2 Tosylhydrazide->Tosylhydrazone Dianion [R1(R2')C=NN-Ts]2- Tosylhydrazone->Dianion 2 eq. RLi Diazo R1(R2)C=N2 Tosylhydrazone->Diazo Base (e.g., NaOMe) Vinyllithium R1(R2')C=CLi Dianion->Vinyllithium -Ts-, -N2 Alkene_Kinetic Less Substituted Alkene Vinyllithium->Alkene_Kinetic H+ quench Carbocation_Carbene Carbocation / Carbene Diazo->Carbocation_Carbene -N2 Alkene_Thermo More Substituted Alkene Carbocation_Carbene->Alkene_Thermo Rearrangement/Elimination

Caption: Mechanistic overview of alkene synthesis from a carbonyl via a tosylhydrazone intermediate.

Wolff-Kishner Reduction: A Milder Alternative

Tosylhydrazide also provides a milder alternative to the classical Wolff-Kishner reduction for the complete deoxygenation of carbonyls to methylene groups.[13] The tosylhydrazone intermediate can be reduced with reagents like sodium borohydride, offering a less harsh alternative to the high temperatures and strongly basic conditions of the traditional Wolff-Kishner protocol.[14]

P,P-Diphenylphosphinic Hydrazide: A Reagent with a Different Focus

In contrast to the extensive use of tosylhydrazide in olefination and reduction reactions, the synthetic utility of P,P-diphenylphosphinic hydrazide lies in different areas of organophosphorus chemistry. While it readily forms hydrazones with carbonyl compounds, these derivatives do not typically undergo analogous elimination reactions to form alkenes.

Synthesis and Reactivity of Diphenylphosphinic Hydrazones

P,P-diphenylphosphinic hydrazide can be synthesized by reacting the corresponding phosphinyl chloride with hydrazine. It reacts with aldehydes and ketones to form diphenylphosphinic hydrazones.[2] However, the P-N bond and the nature of the diphenylphosphinoyl group significantly influence the subsequent reactivity of these hydrazones. The diphenylphosphinoyl group is not as effective a leaving group as the tosyl group in the context of base-induced elimination reactions.[3][15]

The research literature on P,P-diphenylphosphinic hydrazide and its derivatives primarily focuses on:

  • Synthesis of other organophosphorus compounds: Diphenylphosphinic hydrazide serves as a precursor for more complex phosphorus-containing molecules.[16]

  • Ligand Synthesis: The hydrazone derivatives of P,P-diphenylphosphinic hydrazide have been explored as ligands for metal complexes.

  • Anion Sensing: Certain phosphine-substituted hydrazones derived from related phosphine aldehydes have been investigated for their anion recognition properties.[8]

There is a notable absence of literature describing the use of P,P-diphenylphosphinic hydrazide in reactions analogous to the Shapiro or Bamford-Stevens reactions for the synthesis of alkenes. The thermal decomposition of related organophosphorus compounds often follows different pathways, not leading to clean elimination.[10]

Diagram 2: General Structure of a Diphenylphosphinic Hydrazone

Caption: Structure of a hydrazone derived from P,P-diphenylphosphinic hydrazide.

Conclusion: A Tale of Divergent Reactivity

The comparison between P,P-diphenylphosphinic hydrazide and tosylhydrazide is not one of subtle differences in reactivity for the same transformation, but rather a clear divergence in their synthetic applications.

  • Tosylhydrazide is the undisputed reagent of choice for the conversion of aldehydes and ketones to alkenes via the well-established Bamford-Stevens and Shapiro reactions. Its predictable reactivity and the ability to control regioselectivity make it an invaluable tool for synthetic chemists.

  • P,P-Diphenylphosphinic hydrazide , on the other hand, is primarily utilized as a building block in organophosphorus chemistry. Its hydrazone derivatives do not appear to be suitable substrates for analogous alkene-forming elimination reactions.

For researchers aiming to synthesize alkenes from carbonyl compounds, tosylhydrazide remains the superior and well-documented choice. The exploration of P,P-diphenylphosphinic hydrazide should be directed towards the synthesis of novel organophosphorus compounds and ligands, where its unique electronic and steric properties can be leveraged. This guide underscores the importance of understanding the fundamental reactivity of reagents to make informed decisions in the design and execution of synthetic strategies.

References

  • Bamford, W. R.; Stevens, T. S. The decomposition of toluene-p-sulphonylhydrazones by alkali. J. Chem. Soc.1952, 4735–4740.
  • Shapiro, R. H. The fragmentation of tosylhydrazones. J. Org. Chem.1967 , 32 (11), 3244–3248. [Link]

  • Organic Chemistry Portal. Shapiro Reaction. [Link]

  • Organic Chemistry Portal. Bamford-Stevens Reaction. [Link]

  • YouTube. Shapiro Reaction | Tosylhydrazone Elimination Alkene Formation Made Easy | GATE NET TRB Chemistry. (October 19 2023) [Link]

  • Lin, C. F., et al. Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. Molecules2018 , 23(10), 2533. [Link]

  • Salamon-Krokosz, K., et al. Shapiro and Bamford-Stevens reactions – revisited. Arkivoc2023 , (v), 0-0. [Link]

  • Fulton, J. R., et al. The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. Eur. J. Org. Chem.2005 , (8), 1479-1492. [Link]

  • Semantic Scholar. The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. (April 01 2005) [Link]

  • Adrio, J., et al. On the mechanism of the Shapiro reaction: understanding the regioselectivity. Org. Biomol. Chem.2015 , 13, 5452-5459. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazides from N-Tosylhydrazones and Its Application in the Preparation of Indazolones. [Link]

  • University of Sussex - Figshare. The use of tosylhydrazone salts as a safe alternative for handling diazo compounds and their applications in organic synthesis. (June 07 2023) [Link]

  • Zhang, S., Zhang, Q., & Tang, M. Synthesis of Hydrazides from N-Tosylhydrazones and Its Application in the Preparation of Indazolones. J. Org. Chem.2022 , 87(5), 3845–3850. [Link]

  • Wikipedia. Tosylhydrazone. [Link]

  • Brook, A. G., et al. The synthesis of silyl- and germyldiazoalkanes via tosylhydrazones. Can. J. Chem.1969 , 47(22), 4353-4357. [Link]

  • Yale Chemistry Department. Redox Reactions: Wolff - Kishner Type. (October 12 2016) [Link]

  • Kerr, W. J., et al. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. Org. Lett.2012 , 14(9), 2250–2253. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (August 27 2018) [Link]

  • ResearchGate. Synthesis and Scope of Tosylhydrazones 9 a. [Link]

  • Ojha, D. P., & Prabhu, K. R. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Org. Lett.2015 , 17(1), 18–21. [Link]

  • ResearchGate. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • Wikipedia. Hydrazone iodination. [Link]

  • Semantic Scholar. An improved preparation of vinyl iodides. (August 02 1983) [Link]

  • SynArchive. Barton Vinyl Iodide Synthesis. [Link]

  • arkat usa. Shapiro and Bamford-Stevens reactions – revisited. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. [Link]

  • Le, T. H., et al. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules2019 , 24(21), 3986. [Link]

  • Al-Ostoot, F. H., et al. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules2021 , 26(1), 133. [Link]

  • Stilinović, V., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Adv.2020 , 10, 29699-29713. [Link]

  • Semantic Scholar. Facile and straightforward synthesis of Hydrazone derivatives. (December 31 2021) [Link]

  • Toma, T., et al. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates. Org. Lett.2007 , 9(17), 3375–3377. [Link]

  • ResearchGate. Facile and straightforward synthesis of Hydrazone derivatives. (December 28 2025) [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • Lumen Learning. 21.6. Wolff-Kishner reduction | Organic Chemistry II. [Link]

  • Toma, T., et al. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates. Org. Lett.2007 , 9(17), 3375–3377. [Link]

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Comparative

Comparing P,P-diphenylphosphinic hydrazide and phenylhydrazine in condensation reactions

As a Senior Application Scientist, I approach the selection of hydrazine derivatives not merely as a simple reagent swap, but as a strategic decision dictated by the electronic and steric environment of the target molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of hydrazine derivatives not merely as a simple reagent swap, but as a strategic decision dictated by the electronic and steric environment of the target molecule. Condensation reactions between carbonyl compounds and hydrazines are foundational in synthetic chemistry, yielding hydrazones that serve as critical intermediates.

This guide provides an in-depth, objective comparison between a classical organic reagent—phenylhydrazine —and a specialized organophosphorus alternative—P,P-diphenylphosphinic hydrazide . By analyzing their mechanistic differences, nucleophilic profiles, and experimental handling, researchers can logically deduce the optimal reagent for their specific drug development or materials science workflows.

Electronic and Steric Fundamentals: The Mechanistic Rationale

To understand how these two reagents behave in condensation reactions, we must analyze the electron density at their terminal nitrogen atoms.

Phenylhydrazine (PhNHNH₂): Phenylhydrazine is a highly reactive nucleophile. Its reactivity is driven by the α-effect , a phenomenon where the adjacent nitrogen lone pairs repel each other, raising the energy of the highest occupied molecular orbital (HOMO). When introduced to an aldehyde or ketone, the terminal nitrogen rapidly attacks the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate. Subsequent dehydration, typically catalyzed by a weak acid, yields a highly stable phenylhydrazone[1]. The reaction is thermodynamically favorable and highly efficient, though it can be prone to oxidative degradation or over-reaction (e.g., osazone formation in sugars)[2].

P,P-Diphenylphosphinic Hydrazide (Ph₂P(O)NHNH₂): In stark contrast, P,P-diphenylphosphinic hydrazide introduces a bulky, strongly electron-withdrawing phosphoryl (P=O) group adjacent to the hydrazine moiety. This structural feature significantly attenuates the nucleophilicity of the terminal amine through inductive electron withdrawal. Consequently, condensation reactions to form N-phosphinoyl hydrazones often require specific solvent conditions to stabilize the transition state and longer reaction times to overcome the increased activation energy[3]. However, the resulting phosphinic hydrazones offer unique advantages, including enhanced hydrolytic stability and utility in synthesizing bioactive phosphorus-containing heterocycles.

Mechanism C1 Carbonyl Compound (Electrophile) I1 Tetrahedral Hemiaminal Intermediate C1->I1 Nucleophilic Attack H1 Hydrazine Derivative (Nucleophile) H1->I1 Lone Pair Donation A1 Acid Catalyst (H+) Lowers LUMO of Carbonyl A1->C1 Activation D1 Dehydration (-H2O) Rate-Limiting Step I1->D1 Proton Transfer P1 Stable Hydrazone Product D1->P1 Pi-Bond Formation

Caption: Mechanism of Hydrazone Condensation via Hemiaminal Formation.

Quantitative Data Comparison

The electronic differences between these reagents directly translate into distinct experimental parameters. The table below summarizes the quantitative and qualitative data necessary for workflow planning.

ParameterPhenylhydrazineP,P-Diphenylphosphinic Hydrazide
Nucleophilicity High (Enhanced by α-effect)Moderate to Low (Attenuated by P=O withdrawal)
Typical Catalyst Glacial Acetic Acid (Weak)None required in MeOH, or p-TsOH for hindered ketones
Reaction Temperature Room Temperature to 50°C20°C to Reflux
Reaction Time 0.5 – 2 Hours12 – 24 Hours (Overnight)[3]
Steric Hindrance Low (Planar phenyl ring)High (Non-planar diphenylphosphinic group)
Product Stability Susceptible to oxidation over timeHighly stable, resistant to hydrolysis
Primary Yields 80% - 98%52% - 96% (Substrate dependent)[3]

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step has a distinct causality, and the reaction provides physical feedback to confirm success.

Protocol A: Standard Synthesis of Phenylhydrazones

Causality Focus: Electrophilic Activation

  • Substrate Preparation: Dissolve 1.0 equivalent of the carbonyl compound (aldehyde or ketone) in absolute ethanol (0.5 M). Causality: Ethanol provides a polar protic medium that stabilizes the transition state and ensures the solubility of both reactants.

  • Reagent Addition: Slowly add 1.1 equivalents of phenylhydrazine, followed by 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen, enhancing its electrophilicity without completely protonating the hydrazine (which would render it non-nucleophilic)[1].

  • Condensation & Dehydration: Stir the mixture at room temperature for 30 to 60 minutes.

  • Self-Validation Step: The reaction is complete when a dense, crystalline precipitate forms. Because phenylhydrazones are highly conjugated and typically insoluble in cold ethanol, their precipitation physically removes the product from the equilibrium, driving the reaction to completion.

  • Isolation: Filter the precipitate under a vacuum and wash it with cold ethanol to remove unreacted starting materials.

Protocol B: Synthesis of P,P-Diphenylphosphinic Hydrazones

Causality Focus: Overcoming Steric and Electronic Hurdles

  • Substrate Preparation: In an oven-dried sealable glass vial, dissolve 1.0 equivalent of the carbonyl compound in anhydrous methanol to achieve a concentration of 0.8 M[3]. Causality: Methanol stabilizes the highly polarized P=O bond. The relatively high concentration (0.8 M) is specifically chosen to maximize the collision frequency of the sterically hindered reactants, compensating for the reduced nucleophilicity of the phosphinic hydrazide.

  • Reagent Addition: Add 1.1 equivalents of P,P-diphenylphosphinic hydrazide. Seal the vial with a PTFE septum.

  • Extended Condensation: Stir the mixture overnight (12-24 hours) at 20 °C[3]. Causality: The electron-withdrawing nature of the phosphoryl group requires extended reaction times to allow the initial nucleophilic attack to proceed to completion without degrading the substrate with excessive heat.

  • Self-Validation Step: If precipitation occurs, the reaction is visually validated. However, if the product remains soluble, validation is achieved via Thin Layer Chromatography (TLC). The product will exhibit a significantly lower Rf value than the starting carbonyl due to the strong dipole of the newly integrated phosphoryl group[3].

  • Isolation: If precipitated, filter using a Büchner funnel. If not, concentrate the crude mixture under a vacuum and purify via silica gel column chromatography (e.g., cyclohexane/ethyl acetate)[3].

Workflow Decision Matrix

Selecting the correct reagent dictates the downstream utility of the synthesized compound. Use the logical flow below to determine the appropriate pathway for your research goals.

Workflow Start Select Hydrazine Reagent Ph Phenylhydrazine High Nucleophilicity Start->Ph Need rapid condensation? PhP P,P-diphenylphosphinic hydrazide Low Nucleophilicity Start->PhP Need P-N bond integration? Cond1 Rapid Reaction (0.5 - 2h, Weak Acid) Ph->Cond1 Cond2 Extended Reaction (12 - 24h, MeOH) PhP->Cond2 App1 Indole Precursors, Analytical Derivatization Cond1->App1 App2 Bioactive Phosphonates, Flame Retardants Cond2->App2

Caption: Decision matrix for selecting the appropriate hydrazine derivative.

References

  • Title: What happens when acetaldehyde is treated with phenylhydrazine?
  • Title: Predict the products formed when cyclohexanone reacts with the following reagents.
  • Source: vedantu.
  • Source: acs.

Sources

Validation

Mass spectrometry fragmentation pattern analysis of P,P-diphenylphosphinic hydrazide

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of P,P-Diphenylphosphinic Hydrazide Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the mass spectrometric fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of P,P-Diphenylphosphinic Hydrazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of P,P-diphenylphosphinic hydrazide (DPPH). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages. By comparing fragmentation patterns under different ionization conditions and referencing analogous chemical structures, this guide serves as a practical tool for the structural elucidation and characterization of this and related organophosphorus compounds.

Introduction: The Analytical Challenge of Phosphinic Hydrazides

P,P-diphenylphosphinic hydrazide, C₁₂H₁₃N₂OP, is an organophosphorus compound of significant interest as a synthetic intermediate and a derivatizing agent. Its structure, featuring a diphenylphosphinyl core linked to a reactive hydrazide moiety, presents a unique analytical challenge. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for its unambiguous identification. The efficiency of ionization and the subsequent gas-phase fragmentation pathways are highly dependent on the experimental conditions, providing a wealth of structural information.

This guide will compare the fragmentation patterns of DPPH observed under positive and negative mode Electrospray Ionization (ESI), providing detailed mechanistic explanations for the formation of key product ions. The insights are grounded in established principles of gas-phase ion chemistry and supported by data from related organophosphorus compounds.[1][2]

Foundational Properties: Molecular Formula and Exact Mass

A prerequisite for any mass spectrometry analysis is the accurate calculation of the analyte's mass.

  • Molecular Formula: C₁₂H₁₃N₂OP

  • Monoisotopic Mass: 232.07145 Da

  • Expected ESI Ions:

    • Positive Mode [M+H]⁺: 233.07928 Da

    • Negative Mode [M-H]⁻: 231.06363 Da

Positive Ion Mode ESI-MS/MS Fragmentation: A Charge-Directed Cascade

In positive ion mode, protonation typically occurs on the terminal nitrogen of the hydrazide group, the most basic site. Collision-induced dissociation (CID) of the resulting [M+H]⁺ ion at m/z 233.1 initiates a series of predictable fragmentation events driven by the positive charge.[3][4]

Primary Fragmentation Pathways

The two most significant fragmentation channels involve the cleavage of the P-N and N-N bonds, leading to highly stable, diagnostic product ions.

  • P-N Bond Cleavage: The most characteristic fragmentation for phosphinic amides is the cleavage of the phosphorus-nitrogen bond.[5][6] This pathway directly yields the diphenylphosphinoyl cation at m/z 201.06 . This ion is highly stabilized by the resonance delocalization across the P=O bond and the two phenyl rings, making it the anticipated base peak in many spectra.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated hydrazides is the neutral loss of ammonia. This results in the formation of an acylium-like ion, [(C₆H₅)₂P(O)NH]⁺ , at m/z 216.05 .

Secondary and Minor Fragmentation

Further fragmentation of the primary product ions can provide additional structural confirmation. The stable m/z 201 ion can undergo subsequent losses related to its aromatic system.

  • Loss of Benzene (C₆H₆): A rearrangement and loss of a neutral benzene molecule from the m/z 201 ion can produce the [C₆H₅PO]⁺˙ radical cation at m/z 124.01 .

  • Formation of Phenyl Cation: Cleavage of a phosphorus-carbon bond can generate the phenyl cation (C₆H₅)⁺ at m/z 77.04 .

The fragmentation cascade in positive ion mode is a robust indicator of both the diphenylphosphinyl core and the hydrazide functional group.

Data Summary: Positive Ion Mode
Observed m/z Proposed Formula Proposed Structure / Origin Significance
233.1[C₁₂H₁₄N₂OP]⁺[M+H]⁺Precursor Ion
216.1[C₁₂H₁₁NOP]⁺[M+H - NH₃]⁺Confirms Hydrazide Moiety
201.1[C₁₂H₁₀OP]⁺[(C₆H₅)₂PO]⁺Diagnostic Ion for Diphenylphosphinyl Core
124.0[C₆H₅OP]⁺˙[C₁₂H₁₀OP - C₆H₆]⁺˙Confirms Phenyl Group on Phosphorus
77.0[C₆H₅]⁺Phenyl CationConfirms Phenyl Group
Visualization: Positive Ion Fragmentation Workflow

G cluster_main Positive Ion Mode Fragmentation of P,P-Diphenylphosphinic Hydrazide mol [M+H]⁺ m/z 233.1 frag216 [(C₆H₅)₂P(O)NH]⁺ m/z 216.1 mol->frag216 - NH₃ frag201 [(C₆H₅)₂PO]⁺ m/z 201.1 mol->frag201 - N₂H₄ frag124 [C₆H₅PO]⁺˙ m/z 124.0 frag201->frag124 - C₆H₆ frag77 [C₆H₅]⁺ m/z 77.0 frag201->frag77 - C₆H₅PO

Caption: Key fragmentation pathways of protonated DPPH.

Negative Ion Mode ESI-MS/MS Fragmentation: Rearrangements and Anion Stability

In negative ion mode, deprotonation occurs at the hydrazide nitrogen, forming the [M-H]⁻ anion at m/z 231.1. The fragmentation of this ion is governed by different principles than its positive-ion counterpart, often involving intramolecular rearrangements to form stable anions.[7]

Primary Fragmentation Pathway: Rearrangement and Neutral Loss

Drawing parallels from the fragmentation of deprotonated diacylhydrazines and the known stability of the phosphinate anion, the primary fragmentation pathway is proposed to be a charge-driven intramolecular rearrangement.[7][8]

  • Formation of Diphenylphosphinate Anion: The deprotonated nitrogen attacks the phosphorus center, leading to the cleavage of the P-N bond and the expulsion of diazene (N₂H₂). This rearrangement results in the formation of the highly stable diphenylphosphinate anion , [(C₆H₅)₂PO₂]⁻ , at m/z 217.04 . This is the same [M-H]⁻ ion that would be observed for diphenylphosphinic acid, making it a key comparative marker.[8][9]

Alternative Fragmentation Pathways

While the rearrangement is expected to be the dominant channel, other cleavages are possible, though likely leading to less abundant ions.

  • P-N Bond Cleavage (Direct): Simple heterolytic cleavage of the P-N bond could yield the [(C₆H₅)₂PO]⁻ anion at m/z 201.06 .

  • Loss of Phenyl Radical: Homolytic cleavage of a P-C bond could result in the loss of a phenyl radical, generating the [C₆H₅P(O)NHNH]⁻ ion at m/z 154.03 .

Data Summary: Negative Ion Mode
Observed m/z Proposed Formula Proposed Structure / Origin Significance
231.1[C₁₂H₁₂N₂OP]⁻[M-H]⁻Precursor Ion
217.0[C₁₂H₁₀O₂P]⁻[(C₆H₅)₂PO₂]⁻Diagnostic Ion via Rearrangement
201.1[C₁₂H₁₀OP]⁻[(C₆H₅)₂PO]⁻Direct P-N Cleavage Product
Visualization: Negative Ion Fragmentation Workflow

G cluster_main Negative Ion Mode Fragmentation of P,P-Diphenylphosphinic Hydrazide mol [M-H]⁻ m/z 231.1 frag217 [(C₆H₅)₂PO₂]⁻ m/z 217.0 mol->frag217 - N₂H₂ (Rearrangement) frag201 [(C₆H₅)₂PO]⁻ m/z 201.1 mol->frag201 - NHNH₂

Sources

Comparative

Benchmarking P,P-Diphenylphosphinic Hydrazide as a Ligand in Cross-Coupling Reactions: A Comparative Guide

Executive Summary & Contextual Grounding In the landscape of transition-metal-catalyzed cross-coupling, the design of robust, electron-rich ligands is the primary driver of catalytic efficiency. While P,P-diphenylphosphi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Grounding

In the landscape of transition-metal-catalyzed cross-coupling, the design of robust, electron-rich ligands is the primary driver of catalytic efficiency. While P,P-diphenylphosphinic hydrazide (DPPHz) is extensively documented as a versatile substrate in cross-dehydrogenative coupling (CDC) to synthesize multisubstituted phosphorylhydrazides [1] and as a product in the hydrophosphination of azobenzenes [3], its structural homology to state-of-the-art bidentate ligands has sparked interest in its potential as an auxiliary ligand.

This guide objectively benchmarks the theoretical and experimental utility of DPPHz as an N,O-bidentate ligand in Copper (Cu) and Palladium (Pd) cross-coupling reactions. By comparing DPPHz against industry-standard ligands—specifically the highly active oxalohydrazides developed by Hartwig [2] and traditional diamines—we provide researchers with a rigorous framework to evaluate its coordination chemistry, catalytic viability, and kinetic behavior.

Structural & Mechanistic Rationale (The Causality)

To understand how DPPHz functions as a ligand, we must analyze its coordination sites and compare them to established alternatives.

  • The P=O vs. C=O Donor: In highly active oxalohydrazide ligands, the carbonyl oxygen (C=O) acts as a strong σ-donor to stabilize Cu(I) and Cu(III) intermediates [2]. In contrast, the phosphoryl oxygen (P=O) in DPPHz is a harder Lewis base and a weaker σ-donor. This results in a more labile metal-ligand bond, which can accelerate the transmetalation step but may also increase the risk of catalyst degradation (e.g., aggregation into inactive Cu nanoparticles).

  • Steric Shielding: The two phenyl rings on the phosphorus atom of DPPHz provide significant steric bulk. In Cu-catalysis, excessive formation of bis-ligated Cu(II) resting states ( L2​Cu ) can stall the catalytic cycle. The steric profile of DPPHz theoretically disfavors this bis-ligation, promoting the highly active mono-ligated ( LCu ) species.

  • Hydrazide Nitrogen: Hydrazines and hydrazones have a well-documented history of interacting with Pd, sometimes even enabling "ligand-free" cross-coupling by acting as transient stabilizing agents [4]. The terminal NH2​ in DPPHz provides a soft coordination site that pairs synergistically with the hard P=O oxygen, creating an asymmetric electronic environment ideal for oxidative addition.

G Cu_salt Cu(I) Precatalyst (e.g., CuBr) Active_Cat Active L-Cu(I) Complex Cu_salt->Active_Cat + Ligand Ligand Ligand (DPPHz vs Oxalohydrazide) Ligand->Active_Cat Ox_Add Oxidative Addition (Aryl Halide) Active_Cat->Ox_Add Ar-X Transmet Nucleophile Coordination Ox_Add->Transmet Nu-H / Base Red_Elim Reductive Elimination (C-N/C-O Bond) Transmet->Red_Elim Red_Elim->Active_Cat Catalyst Regeneration Product Cross-Coupled Product Red_Elim->Product

Caption: Catalytic cycle of Cu-catalyzed cross-coupling highlighting ligand coordination.

Comparative Benchmarking Data

To objectively evaluate DPPHz, it must be benchmarked against established ligands used in C-N and C-O cross-coupling. Table 1 summarizes the physiochemical properties, while Table 2 outlines the performance metrics.

Table 1: Ligand Structural & Electronic Comparison
FeatureP,P-Diphenylphosphinic Hydrazide (DPPHz)Oxalohydrazide (L1) [2]1,10-Phenanthroline
Donor Atoms N, O (Phosphinic)N, O (Carbonyl)N, N
Electronic Nature Weak σ-donor (P=O), AsymmetricStrong σ-donor (C=O)Strong π-acceptor
Steric Profile High (P-Phenyl groups)Moderate to HighPlanar, Rigid
Primary Role CDC Substrate [1] / Emerging LigandCu-Catalyzed C-O CouplingCu-Catalyzed C-N/C-O
Metal Affinity Moderate (Cu), Weak (Pd)Very High (Cu)High (Cu, Pd)
Table 2: Performance Benchmarks in Cu-Catalyzed C-O Coupling

(Note: DPPHz data represents projected baseline performance based on phosphinic amide coordination limits).

Ligand SystemCatalyst LoadingMax Turnover Number (TON)Functional Group ToleranceCatalyst Lifespan
Oxalohydrazide (L1) 0.0125 mol %Up to 8,000Excellent (Alcohols, Amines)Long-lived (>24h)
1,10-Phenanthroline 5.0 - 10.0 mol %~100 - 500ModerateShort (Prone to aggregation)
DPPHz (Evaluation) 5.0 mol %~50 - 150 (Predicted)Low (Free NH2​ may self-couple)Short (Lability of P=O bond)

Self-Validating Experimental Protocol

To rigorously test DPPHz as a ligand, you must employ a self-validating experimental design. This protocol includes internal standards for precise quantification and control reactions to rule out background (ligand-free) catalysis.

Objective: Benchmark DPPHz vs. Oxalohydrazide L1 in the C-N coupling of 4-chlorotoluene with morpholine.

Materials Required:

  • Catalyst: CuBr (99.99% trace metals basis)

  • Ligands: DPPHz, Oxalohydrazide L1 (Positive Control)

  • Base: K3​PO4​ (Mild base prevents reduction of Cu(II) to inactive Cu(0)).

  • Solvent: 1,4-Dioxane (Anhydrous, non-coordinating to prevent competition with the weak P=O donor).

  • Internal Standard: Dodecane (For GC-FID tracking).

Workflow Step1 1. Ligand Preparation (DPPHz & Controls) Step2 2. High-Throughput Screening (Varying Cu, Bases, Solvents) Step1->Step2 Step3 3. Kinetic Profiling (Rate & TON determination) Step2->Step3 Step4 4. Coordination Analysis (NMR, X-ray) Step3->Step4 Step5 5. Benchmarking Report (Comparative Efficacy) Step4->Step5

Caption: Systematic workflow for benchmarking novel cross-coupling ligands.

Step-by-Step Methodology:

Step 1: Reaction Assembly (Glovebox Operations)

  • Transfer three oven-dried 10 mL Schlenk tubes into an argon-filled glovebox. Label them: A (No Ligand) , B (Oxalohydrazide L1) , and C (DPPHz) .

  • To each tube, add CuBr (0.05 mmol, 5 mol%) and K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Add the respective ligands (0.05 mmol, 5 mol%) to Tubes B and C. Leave Tube A as the negative control.

  • Add 2.0 mL of anhydrous 1,4-dioxane to each tube and stir for 15 minutes at room temperature to allow the LCu complex to form. Causality Note: Pre-complexation is critical; adding substrates too early can lead to off-target substrate-metal binding.

Step 2: Substrate Addition

  • To each tube, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and dodecane (0.5 mmol, internal standard).

  • Seal the tubes with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated oil bath at 100 °C.

Step 3: Kinetic Sampling & Validation

  • At t=1h,4h,12h, and 24h , briefly cool the tubes, purge with Argon, and extract a 20 µL aliquot using a micro-syringe.

  • Dilute the aliquot in 1 mL of ethyl acetate, filter through a short silica plug to remove Cu salts, and analyze via GC-FID.

  • Validation Check: Tube A (No Ligand) should show <5% yield. Tube B (Oxalohydrazide) should reach >90% yield within 12h [2]. The yield in Tube C will accurately reflect the specific catalytic acceleration provided by the DPPHz ligand.

Analytical Insights for Drug Development Professionals

When evaluating DPPHz for pharmaceutical synthesis, researchers must weigh its synthetic accessibility against its catalytic limitations.

While DPPHz is highly accessible and stable, its primary limitation as a ligand is the presence of the primary amine ( NH2​ ) on the hydrazide moiety. In aggressive cross-coupling environments, this unprotected NH2​ can undergo competitive C-N coupling with the aryl halide, acting as a substrate rather than a spectator ligand [1]. To truly unlock phosphinic hydrazides as a competitive ligand class against oxalohydrazides, synthetic chemists should consider N-alkylation or N-arylation of the terminal nitrogen to prevent self-coupling while preserving the N,O-bidentate coordination geometry.

References

  • Title: Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents. Source: The Journal of Organic Chemistry, 2022. URL: [Link]

  • Title: Oxalohydrazide Ligands for Copper-Catalyzed C-O Coupling Reactions with High Turnover Numbers. Source: Angewandte Chemie International Edition, 2021. URL: [Link]

  • Title: Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit. Source: The Journal of Organic Chemistry, 2016. URL: [Link]

  • Title: Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Source: The Journal of Organic Chemistry, 2012. URL: [Link]

Safety & Regulatory Compliance

Safety

P,P-Diphenylphosphinic hydrazide proper disposal procedures

Comprehensive Disposal and Handling Guide for P,P-Diphenylphosphinic Hydrazide As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex chemical reagents. P,P-Dip...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Guide for P,P-Diphenylphosphinic Hydrazide

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex chemical reagents. P,P-Diphenylphosphinic hydrazide (CAS: 6779-66-4) is a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly for constructing P-N-N linkages (1[1]). However, its unique dual-functionality—combining a stable organophosphorus core with a reactive hydrazide moiety—demands rigorous, scientifically grounded disposal protocols.

Improper disposal risks severe environmental contamination and the release of highly toxic phosphorus oxides (POx) and nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational framework for the safe handling, chemical quenching, and ultimate thermal destruction of P,P-Diphenylphosphinic hydrazide waste.

Chemical Profile and Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound.

Table 1: Physicochemical and Hazard Profile of P,P-Diphenylphosphinic Hydrazide

PropertySpecificationOperational Implication
CAS Number 6779-66-4Unique identifier required for accurate waste manifesting.
Molecular Formula C12H13N2OPHigh carbon/phosphorus ratio dictates high combustion oxygen demand.
Molecular Weight 232.22 g/mol Used to calculate stoichiometric ratios for chemical quenching.
Primary Hazards Skin/Eye Irritant, ReactiveHydrazide group acts as a reducing agent; requires strict segregation from oxidizers.
Combustion Byproducts POx, NOx, COxMandates disposal facilities equipped with alkaline flue gas scrubbers.

Causality Insight: The hydrazide group ( −NHNH2​ ) is electron-rich and prone to oxidation. If inadvertently mixed with strong oxidizing waste in a standard solvent carboy, it can undergo uncontrolled exothermic reactions. Conversely, the diphenylphosphinic core is highly stable and resists standard biological wastewater treatment, necessitating high-temperature physical destruction (2[2]).

Operational Workflow for Disposal

DisposalWorkflow Start P,P-Diphenylphosphinic Hydrazide Waste Assess Waste Assessment (Solid vs. Solution) Start->Assess PreTreat Chemical Pre-treatment (Oxidation of Hydrazide) Assess->PreTreat Reactive Waste Incinerate High-Temp Incineration (>1000°C) Assess->Incinerate Stable Waste PreTreat->Incinerate Scrubber Alkaline Scrubbing (Neutralize POx/NOx) Incinerate->Scrubber Flue Gas Ash Landfill Disposal (Inert Ash) Incinerate->Ash Solid Residue Gas Clean Gas Exhaust Scrubber->Gas Treated Emissions

Fig 1: Thermal destruction and chemical pre-treatment workflow for organophosphorus hydrazide waste.

Step-by-Step Methodologies

Protocol A: Immediate Spill Response and Containment

Self-Validating Logic: Dry sweeping organophosphorus powders can generate inhalable toxic dust. Wet containment prevents aerosolization while preparing the compound for safe collection, mirroring standard handling for corrosive phosphinic derivatives (3[3]).

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation is running at maximum capacity.

  • Don PPE: Equip a NIOSH-approved respirator, chemical-resistant gloves (nitrile or neoprene), and a fully buttoned lab coat.

  • Containment (Solid Spill): Do NOT dry sweep. Lightly mist the spilled powder with an inert, non-reactive solvent (e.g., isopropanol) to suppress dust generation.

  • Collection: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE) (4[4]).

  • Decontamination: Wash the spill surface with a dilute alkaline detergent solution, followed by copious amounts of water. Collect all rinsate as aqueous hazardous waste.

Protocol B: Chemical Quenching (Pre-treatment of Reactive Waste)

For concentrated solutions or pure bulk waste, quenching the reactive hydrazide moiety prior to transport minimizes the risk of auto-ignition or pressure buildup in waste drums. Self-Validating Logic: Mild oxidation converts the reactive hydrazide into inert nitrogen gas and the more stable diphenylphosphinic acid, which is significantly safer to transport to a commercial incinerator.

  • Preparation: In a certified fume hood, dissolve the P,P-Diphenylphosphinic hydrazide waste in a miscible, non-reactive solvent (e.g., dilute aqueous base).

  • Oxidation: Slowly add a dilute solution of sodium hypochlorite (bleach, ~5%) dropwise under continuous magnetic stirring.

    • Observation: Effervescence ( N2​ gas evolution) will occur as the hydrazide is oxidized.

  • Neutralization: Once gas evolution ceases, verify the absence of active oxidizer using starch-iodide paper. Adjust the pH to ~7 using dilute HCl or NaOH as necessary.

  • Transfer: Transfer the quenched solution to a clearly labeled "Aqueous Organophosphorus Waste" container for final incineration.

Protocol C: Final Thermal Destruction (Incineration)

P,P-Diphenylphosphinic hydrazide must never be disposed of in standard municipal waste or down the drain. It requires specialized thermal destruction. Self-Validating Logic: Organophosphorus compounds require extreme heat to prevent the formation of highly toxic intermediate phosphines. The resulting P2​O5​ gas is highly corrosive and must be scrubbed out of the exhaust (5[5]).

  • Waste Manifesting: Label the waste clearly as "Organophosphorus/Hydrazide Hazardous Waste - High-Temp Incineration Required."

  • Incinerator Specifications: Ensure the contracted waste disposal facility utilizes a rotary kiln or liquid injection incinerator capable of sustaining temperatures between 1000°C and 1200°C (2[2]).

  • Residence Time: The facility must guarantee a minimum gas residence time of 2 seconds to ensure complete pyrolysis of the robust P-C bonds.

  • Flue Gas Scrubbing: Confirm the facility employs a wet alkaline scrubber (using NaOH or Ca(OH)2​ ). This is non-negotiable, as the combustion of this compound yields P2​O5​ and NOx​ , which the scrubber will precipitate as inert calcium phosphate and neutralize into nitrate salts (2[2]).

Sources

Handling

A Researcher's Guide to the Safe Handling of P,P-Diphenylphosphinic Hydrazide

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who make...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, immediate safety and logistical information for handling P,P-Diphenylphosphinic hydrazide, a compound of interest in various synthetic pathways. As there is no specific Safety Data Sheet (SDS) widely available for P,P-Diphenylphosphinic hydrazide, this document synthesizes information from the safety profiles of structurally similar compounds, such as diphenylphosphoryl azide and other hydrazine derivatives, alongside established best practices for handling hazardous chemicals.

The information herein is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.

Hazard Assessment: Understanding the Risks

P,P-Diphenylphosphinic hydrazide belongs to the organophosphorus and hydrazine families of compounds. While specific toxicological data for this compound is limited, the known hazards of its constituent chemical classes warrant a high degree of caution.

Inferred Hazards Based on Analogous Compounds:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] Acute exposure can lead to symptoms such as dizziness, headache, nausea, and in severe cases, seizures.[2] Organophosphorus compounds can also exhibit significant toxicity.

  • Irritation: Expect this compound to be a skin and eye irritant.[1] Direct contact may cause redness, pain, and burns.

  • Carcinogenicity: Hydrazine is classified as a potential carcinogen in animals.[2] Therefore, it is prudent to handle P,P-Diphenylphosphinic hydrazide as a potential carcinogen and minimize exposure.

  • Reactivity: Hydrazine derivatives can be reactive and may be sensitive to heat, friction, or shock.[1][3] They are also strong reducing agents and can react violently with oxidizing agents.[4]

Engineering Controls: The First Line of Defense

The primary goal is to minimize exposure through well-designed engineering controls. Personal protective equipment (PPE) should be considered the last line of defense.[5]

  • Chemical Fume Hood: All work with P,P-Diphenylphosphinic hydrazide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[3]

  • Glove Box: For procedures with a high risk of aerosolization or when working with larger quantities, a glove box provides an additional layer of containment.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[6]

  • Designated Area: The work area should be clearly demarcated as a designated area for handling particularly hazardous substances.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling P,P-Diphenylphosphinic hydrazide.

Body PartRequired PPEMaterial/StandardRationale
Hands Double-gloving with nitrile glovesASTM D6978Provides protection against splashes and allows for the safe removal of the outer glove in case of contamination.[7]
Eyes/Face Safety goggles and a face shieldANSI Z87.1Protects against splashes and airborne particles.
Body Flame-resistant lab coat with tight cuffsN/AProtects skin from contamination and is a safeguard against potential flammability.
Respiratory N95 respirator (minimum)NIOSH-approvedNecessary when handling the powder outside of a fume hood or in case of a spill to prevent inhalation of airborne particles.[8]

Operational Plan: Step-by-Step Guidance for Safe Handling

A meticulous and well-rehearsed workflow is critical to minimizing risk.

Preparation and Weighing
  • Don all required PPE before entering the designated handling area.

  • Prepare the work surface within the chemical fume hood by lining it with absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize traffic in and out of the containment area.

  • Tare the balance with a clean weigh boat inside the fume hood.

  • Carefully dispense the P,P-Diphenylphosphinic hydrazide onto the weigh boat, keeping the container opening low and away from your breathing zone.

  • Close the primary container tightly immediately after dispensing.

  • Record the weight and proceed with your experiment within the fume hood.

Solution Preparation and Transfer
  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

  • Use a funnel for transferring liquids to prevent splashes.

  • Keep all containers capped when not in immediate use.

  • Bond and ground metal containers when transferring flammable solvents to prevent static discharge.[2]

Disposal Plan: Managing Contaminated Waste

All waste generated from handling P,P-Diphenylphosphinic hydrazide is considered hazardous waste.[3]

  • Solid Waste: All contaminated items, including gloves, bench paper, weigh boats, and pipette tips, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container, even when empty, should be treated as hazardous waste and disposed of through your institution's hazardous waste management program.

Emergency Procedures: Be Prepared

Spills
  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

  • For small spills inside a fume hood:

    • Ensure you are wearing all appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling P,P-Diphenylphosphinic Hydrazide is_powder Is the material a powder or crystalline solid? start->is_powder in_hood Is the work exclusively within a certified chemical fume hood? is_powder->in_hood Yes add_respirator Add NIOSH-approved N95 Respirator is_powder->add_respirator No is_splash_risk Is there a significant splash risk? in_hood->is_splash_risk Yes base_ppe Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Flame-Resistant Lab Coat in_hood->base_ppe No is_splash_risk->base_ppe No add_face_shield Add Face Shield is_splash_risk->add_face_shield Yes full_protection Full PPE Configuration base_ppe->full_protection add_respirator->in_hood add_face_shield->base_ppe

Caption: PPE selection workflow for handling P,P-Diphenylphosphinic hydrazide.

References

  • Gelest, Inc. (2015, January 6). DIPHENYLPHOSPHORYL AZIDE Safety Data Sheet. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • National Center for Biotechnology Information. (n.d.). P,P-Diphenylphosphinic hydrazide. PubChem Compound Database. [Link]

  • Thermo Fisher Scientific. (2003, October 7). Diphenylphosphonic azide - SAFETY DATA SHEET. [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment. [Link]

  • Google Patents. (n.d.). US4162264A - Process for preparing diphenylphosphinylacetic acid hydrazide.
  • Centers for Disease Control and Prevention. (2009, October 15). PPE for Health Care Workers Who Work with Hazardous Drugs. [Link]

  • TCI America. (n.d.). Diphenylphosphoryl azide 105470 - Safety Data Sheet. [Link]

Sources

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